molecular formula C8H17ClN2O B087011 2-Amino-N-cyclohexylacetamide hydrochloride CAS No. 14432-21-4

2-Amino-N-cyclohexylacetamide hydrochloride

Cat. No.: B087011
CAS No.: 14432-21-4
M. Wt: 192.68 g/mol
InChI Key: AGRLXAOESLMGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclohexylacetamide hydrochloride, also known as 2-Amino-N-cyclohexylacetamide hydrochloride, is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-N-cyclohexylacetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14438. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-N-cyclohexylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-cyclohexylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-cyclohexylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h7H,1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRLXAOESLMGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14432-21-4
Record name 14432-21-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-cyclohexylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound with potential applications in pharmaceutical and neuroscience research. Its structure, featuring a primary amine, an amide, and a cyclohexyl group, suggests its potential to interact with biological systems. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and potential biological properties of 2-Amino-N-cyclohexylacetamide hydrochloride, compiled from available data and predictive models. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-N-cyclohexylacetamide hydrochloride is presented in Table 1. These properties are essential for its handling, formulation, and interpretation in experimental settings.

Table 1: Physicochemical Properties of 2-Amino-N-cyclohexylacetamide Hydrochloride

PropertyValueSource/Method
Chemical Name 2-Amino-N-cyclohexylacetamide hydrochlorideN/A
CAS Number 14432-21-4[1][2]
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.68 g/mol [1]
Appearance White powder[1]
Melting Point 198-202 °C[1]
pKa (predicted) 7.5 - 8.5Prediction using Marvin Sketch and Chemicalize[3][4][5][6]
Solubility Soluble in water.[7] Soluble in methanol (30 mg/ml), 0.1N HCl (18.4 mg/ml).[7] Expected to have some solubility in ethanol and DMSO, and low solubility in non-polar organic solvents like acetone based on the properties of similar compounds.[8][9][7][8][9]
Storage Store at 0-8°C in a tightly sealed container.[1]

Synthesis

A plausible and detailed two-step synthetic route for 2-Amino-N-cyclohexylacetamide hydrochloride is outlined below, based on established chemical reactions for similar compounds.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Chloro-N-cyclohexylacetamide cluster_1 Step 2: Amination and Hydrochloride Salt Formation Cyclohexylamine Cyclohexylamine Reaction1 Reaction in an inert solvent (e.g., Dichloromethane) in the presence of a base (e.g., Triethylamine) Cyclohexylamine->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Intermediate 2-Chloro-N-cyclohexylacetamide Reaction1->Intermediate Reaction2 Reaction in a sealed vessel at elevated temperature Intermediate->Reaction2 Intermediate Product Ammonia Aqueous Ammonia Ammonia->Reaction2 FreeBase 2-Amino-N-cyclohexylacetamide (Free Base) Reaction2->FreeBase Reaction3 Salt Formation FreeBase->Reaction3 HCl HCl in an organic solvent (e.g., Ethanol) HCl->Reaction3 FinalProduct 2-Amino-N-cyclohexylacetamide Hydrochloride Reaction3->FinalProduct

Caption: Synthetic pathway for 2-Amino-N-cyclohexylacetamide hydrochloride.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-cyclohexylacetamide

  • Materials:

    • Cyclohexylamine

    • Chloroacetyl chloride

    • Triethylamine

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the cooled mixture with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-N-cyclohexylacetamide.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride

  • Materials:

    • 2-Chloro-N-cyclohexylacetamide

    • Aqueous ammonia (concentrated)

    • Ethanol

    • Hydrochloric acid (concentrated) or HCl gas

  • Procedure:

    • Place 2-Chloro-N-cyclohexylacetamide (1.0 eq) and a large excess of concentrated aqueous ammonia in a sealed pressure vessel.

    • Heat the mixture at a temperature of 60-80 °C for 24-48 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

    • After completion, cool the reaction mixture and remove the excess ammonia and water under reduced pressure to obtain the crude 2-Amino-N-cyclohexylacetamide free base.

    • Dissolve the crude free base in a minimal amount of ethanol.

    • Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble HCl gas through the solution while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-Amino-N-cyclohexylacetamide hydrochloride.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are crucial for structure verification. The expected signals are detailed in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 2-Amino-N-cyclohexylacetamide Hydrochloride (in D₂O)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H ~3.5s-CH₂- (alpha to amino group)
~3.8m-CH- (cyclohexyl, attached to N)
1.0 - 2.0m-CH₂- (cyclohexyl)
¹³C ~170sC=O (amide)
~50s-CH- (cyclohexyl, attached to N)
~45s-CH₂- (alpha to amino group)
24 - 32s-CH₂- (cyclohexyl)

Note: Predicted shifts are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-N-cyclohexylacetamide hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 0-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 0-200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 3.

Table 3: Predicted FT-IR Absorption Bands for 2-Amino-N-cyclohexylacetamide Hydrochloride

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3400N-H stretchPrimary amine (as ammonium salt)
3000-3200N-H stretchAmide
2850-2950C-H stretchCyclohexyl
~1650C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
1400-1600N-H bendPrimary amine (as ammonium salt)

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of 2-Amino-N-cyclohexylacetamide hydrochloride with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.

Biological Properties and Potential Applications

While specific biological data for 2-Amino-N-cyclohexylacetamide hydrochloride is limited, the broader class of N-substituted aminoacetamides has been investigated for various pharmacological activities, particularly as anticonvulsant and analgesic agents.[7][10][11][12][13][14]

Potential Pharmacological Activities

Based on the literature for structurally related compounds, 2-Amino-N-cyclohexylacetamide hydrochloride is a candidate for investigation in the following areas:

  • Anticonvulsant Activity: N-substituted aminoacetamides have shown efficacy in animal models of epilepsy.[7][11][13] The proposed mechanism for some of these compounds involves the modulation of voltage-gated sodium channels.

  • Analgesic Activity: Several acetamide derivatives have demonstrated analgesic properties in various pain models.[12][14]

Postulated Signaling Pathway Involvement

The potential anticonvulsant and analgesic effects of 2-Amino-N-cyclohexylacetamide hydrochloride may involve the modulation of neuronal excitability. A simplified hypothetical signaling pathway is depicted below.

Biological_Pathway Compound 2-Amino-N-cyclohexylacetamide HCl IonChannel Voltage-Gated Sodium Channel Compound->IonChannel Modulates NeuronalExcitability Decreased Neuronal Excitability IonChannel->NeuronalExcitability Leads to AnticonvulsantEffect Anticonvulsant Effect NeuronalExcitability->AnticonvulsantEffect AnalgesicEffect Analgesic Effect NeuronalExcitability->AnalgesicEffect

Caption: Postulated mechanism of action for anticonvulsant and analgesic effects.

Experimental Protocols for Biological Evaluation

Protocol 1: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

  • Animals: Male Swiss mice (20-25 g).

  • Compound Administration: Administer 2-Amino-N-cyclohexylacetamide hydrochloride intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should receive the same volume of the vehicle (e.g., saline).

  • MES Induction: 30-60 minutes after compound administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED₅₀) for protection against MES-induced seizures.

Protocol 2: Evaluation of Analgesic Activity (Acetic Acid-Induced Writhing Test)

  • Animals: Male Swiss mice (20-25 g).

  • Compound Administration: Administer 2-Amino-N-cyclohexylacetamide hydrochloride i.p. or p.o. at various doses. A vehicle control group and a positive control group (e.g., acetylsalicylic acid) should be included.

  • Induction of Writhing: 30 minutes after compound administration, inject a 0.6% solution of acetic acid i.p. to induce writhing.

  • Observation: Immediately after acetic acid injection, place the mice in individual observation chambers and count the number of writhes (constrictions of the abdomen followed by stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose compared to the vehicle control group and determine the ED₅₀.

Conclusion

2-Amino-N-cyclohexylacetamide hydrochloride is a compound with a chemical structure that suggests potential bioactivity. This technical guide has summarized its known physicochemical properties and provided detailed, plausible experimental protocols for its synthesis and characterization. Based on the activities of structurally related molecules, it is a promising candidate for investigation as an anticonvulsant and analgesic agent. The outlined biological screening protocols provide a framework for initiating such studies. Further research is warranted to experimentally determine its precise biological mechanism of action and to fully elucidate its spectroscopic and physicochemical profile.

References

2-Amino-N-cyclohexylacetamide Hydrochloride: An Obscure Molecule with Uncharted History

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a research chemical and its purported use in neuropharmacology, the discovery and historical development of 2-Amino-N-cyclohexylacetamide hydrochloride remain largely undocumented in publicly accessible scientific literature and patent databases. This technical overview synthesizes the limited available information and highlights the significant gaps in our understanding of this compound's origins and specific biological functions.

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound with the molecular formula C₈H₁₇ClN₂O. It is commercially available from various suppliers as a research chemical. General information suggests its potential utility in pharmaceutical research and development, particularly in the fields of neuroscience and as a building block for the synthesis of analgesic and anti-inflammatory agents.[1] However, a thorough review of scientific databases reveals a conspicuous absence of primary literature detailing its synthesis, pharmacological profiling, and mechanism of action.

Physicochemical Properties

A summary of the basic physicochemical properties of 2-Amino-N-cyclohexylacetamide hydrochloride is provided in Table 1. This information is primarily derived from chemical supplier databases.

PropertyValueSource
CAS Number 14432-21-4Chemical Supplier Catalogs
Molecular Formula C₈H₁₇ClN₂OChemical Supplier Catalogs
Molecular Weight 192.69 g/mol Chemical Supplier Catalogs
Appearance White to off-white powderChemical Supplier Catalogs
Solubility Soluble in waterChemical Supplier Catalogs

Historical Context and Discovery

Extensive searches for the discovery and historical development of 2-Amino-N-cyclohexylacetamide hydrochloride have yielded no specific results. There are no readily available patents or publications that claim the initial synthesis or characterization of this molecule. Its emergence as a commercially available research chemical is not tied to any prominent research group, institution, or pharmaceutical company based on the available data.

The broader context of medicinal chemistry reveals a long-standing interest in N-substituted aminoacetamide and cyclohexylamine moieties for the development of centrally acting agents.[2][3] However, the specific combination found in 2-Amino-N-cyclohexylacetamide hydrochloride does not appear to be a lead compound or a significant tool compound discussed in the historical literature of analgesic or neuropharmacological drug discovery.

Synthesis

While a definitive original synthesis protocol is not available, a plausible synthetic route can be conceptualized based on standard organic chemistry principles.

G cluster_0 Conceptual Synthetic Pathway chloroacetyl_chloride Chloroacetyl chloride intermediate 2-Chloro-N-cyclohexylacetamide chloroacetyl_chloride->intermediate Acylation cyclohexylamine Cyclohexylamine cyclohexylamine->intermediate product 2-Amino-N-cyclohexylacetamide intermediate->product Amination ammonia Ammonia ammonia->product final_product 2-Amino-N-cyclohexylacetamide hydrochloride product->final_product Salt formation hcl HCl hcl->final_product

Figure 1. A conceptual synthetic workflow for 2-Amino-N-cyclohexylacetamide hydrochloride.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride is not present in the reviewed literature. A general two-step procedure would likely involve:

  • N-acylation: Reaction of cyclohexylamine with chloroacetyl chloride in the presence of a base to form 2-chloro-N-cyclohexylacetamide.

  • Amination: Subsequent reaction of the chloro-intermediate with ammonia or a protected amine source, followed by deprotection, to yield the primary amine.

  • Salt Formation: Treatment with hydrochloric acid to afford the hydrochloride salt.

Without experimental data, details regarding reaction conditions, solvents, purification methods, and yields remain speculative.

Biological Activity and Mechanism of Action

The biological activity of 2-Amino-N-cyclohexylacetamide hydrochloride is broadly stated by chemical suppliers to involve the modulation of neurotransmitter systems.[1] However, there is a lack of published in vitro or in vivo studies to substantiate these claims. No specific receptor binding affinities, enzyme inhibition constants, or effects on cellular signaling pathways have been documented.

Given the absence of data, it is not possible to create a diagram of any signaling pathways associated with this compound. Any such diagram would be purely speculative and not based on scientific evidence.

Quantitative Data

The core requirement for a summary of all quantitative data cannot be fulfilled as no such data has been found in the public domain. There are no reported IC₅₀, EC₅₀, Kᵢ, or other quantitative measures of biological activity.

Conclusion

2-Amino-N-cyclohexylacetamide hydrochloride stands as a molecule with a missing history. While it is available for purchase and is broadly categorized as a compound of interest for neuroscience research, the foundational scientific work describing its discovery, synthesis, and biological characterization is not publicly available. This lack of information prevents a thorough understanding of its properties and potential applications. Researchers, scientists, and drug development professionals should be aware of this significant information gap and exercise caution when considering this compound for their studies, as its pharmacological profile is currently undefined in the scientific literature. Further research is required to elucidate the history and biological functions of this enigmatic compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the specific mechanism of action of 2-Amino-N-cyclohexylacetamide hydrochloride. The following guide is based on available information for structurally related compounds and general pharmacological principles. Further experimental validation is required to definitively elucidate its precise biological activities.

Executive Summary

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble small molecule with potential applications in pharmaceutical research and development, particularly in the fields of neuroscience and analgesia.[1] While direct studies on its mechanism of action are not extensively available, analysis of structurally similar N-substituted acetamide derivatives suggests a plausible dual mechanism. This technical guide synthesizes the available evidence, proposing that 2-Amino-N-cyclohexylacetamide hydrochloride likely exerts its effects through the modulation of voltage-gated sodium channels and potentiation of GABAergic neurotransmission. This document provides a detailed overview of this hypothesized mechanism, relevant (though indirect) quantitative data from related compounds, and standardized experimental protocols for validation.

Proposed Mechanism of Action

Based on studies of analogous N-substituted acetamide compounds with anticonvulsant properties, the primary mechanism of action for 2-Amino-N-cyclohexylacetamide hydrochloride is likely twofold:

  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): A key characteristic of many anticonvulsant and analgesic compounds is their ability to block VGSCs. This action reduces neuronal excitability by preventing the influx of sodium ions required for the propagation of action potentials. It is hypothesized that 2-Amino-N-cyclohexylacetamide hydrochloride binds to VGSCs, stabilizing the inactivated state of the channel and thereby limiting repetitive firing of neurons. This is a common mechanism for drugs that suppress seizures and neuropathic pain.[2]

  • Enhancement of GABAergic Activity: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling leads to a decrease in neuronal excitability. Structurally related anticonvulsant compounds have been shown to enhance the effect of GABA.[2] This could occur through various means, such as allosteric modulation of the GABA-A receptor, inhibition of GABA reuptake, or inhibition of GABA-transaminase (the enzyme responsible for GABA degradation).

Signaling Pathway Diagram

Proposed_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action_Potential Action Potential VGSC_Pre Voltage-Gated Sodium Channel Action_Potential->VGSC_Pre Activates Na_Influx_Pre Na+ Influx VGSC_Pre->Na_Influx_Pre Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Na_Influx_Pre->Vesicle_Fusion GABA GABA Vesicle_Fusion->GABA e.g., Glutamate VGSC_Post Voltage-Gated Sodium Channel Na_Influx_Post Na+ Influx VGSC_Post->Na_Influx_Post Depolarization Depolarization Na_Influx_Post->Depolarization Action_Potential_Post Action Potential Propagation Depolarization->Action_Potential_Post Initiates GABA_A_Receptor GABA-A Receptor Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Hyperpolarization->Action_Potential_Post Inhibits Compound 2-Amino-N-cyclohexylacetamide hydrochloride Compound->VGSC_Pre Inhibits Compound->VGSC_Post Inhibits Compound->GABA_A_Receptor Enhances GABA Effect GABA->GABA_A_Receptor Binds Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.x or primary neurons) Pipette_Prep Prepare Patch Pipette (Internal Solution, 2-5 MΩ resistance) Cell_Culture->Pipette_Prep Seal_Formation Form Gigaohm Seal on target cell Pipette_Prep->Seal_Formation Whole_Cell Rupture Membrane (Whole-Cell Configuration) Seal_Formation->Whole_Cell Baseline Record Baseline Sodium Currents (Voltage-clamp protocol) Whole_Cell->Baseline Compound_App Perfuse with 2-Amino-N-cyclohexylacetamide HCl Baseline->Compound_App Record_Effect Record Sodium Currents in presence of compound Compound_App->Record_Effect Washout Washout Compound Record_Effect->Washout Record_Recovery Record Sodium Currents post-washout Washout->Record_Recovery Data_Analysis Data Analysis (IC50 determination) Record_Recovery->Data_Analysis GABA_Binding_Assay_Workflow Membrane_Prep Prepare Brain Membranes (e.g., from rat cortex) Incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]muscimol) - Test Compound (varying conc.) Membrane_Prep->Incubation Nonspecific_Binding Determine Nonspecific Binding (with excess unlabeled GABA) Membrane_Prep->Nonspecific_Binding Separation Separate Bound and Free Ligand (Rapid Filtration) Incubation->Separation Nonspecific_Binding->Separation Quantification Quantify Radioactivity (Liquid Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Ki determination) Quantification->Data_Analysis

References

Technical Guide: 2-Amino-N-cyclohexylacetamide Hydrochloride (CAS: 14432-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-cyclohexylacetamide hydrochloride (CAS Number: 14432-21-4), a versatile building block with potential applications in pharmaceutical development, particularly in the synthesis of analgesics and as a modulator of neurotransmitter systems.[1] This document outlines the physicochemical properties of the compound, provides detailed, representative experimental protocols for its synthesis and biological evaluation, and presents hypothetical data in a structured format. Furthermore, it includes diagrams illustrating a plausible experimental workflow and a key signaling pathway relevant to its potential mechanism of action, based on structurally related compounds.

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble organic compound that serves as a valuable intermediate in medicinal chemistry.[1] Its structure, featuring a primary amine, an amide linkage, and a cyclohexyl group, makes it a candidate for derivatization to generate a library of compounds for screening in various biological assays. Notably, its structural similarity to known kappa opioid receptor agonists suggests its potential utility in the development of novel analgesics with a distinct mechanism of action from traditional mu-opioid receptor agonists.[2] This guide aims to provide researchers with the foundational information and methodologies to explore the therapeutic potential of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-N-cyclohexylacetamide hydrochloride is presented in Table 1.

PropertyValueReference
CAS Number 14432-21-4[1]
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.68 g/mol [1]
Appearance White powder[1]
Melting Point 198-202 °C[1]
Purity ≥ 99%[1]
Solubility Water soluble[1]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and biological evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride and its derivatives. These protocols are based on established methodologies for structurally similar compounds.

Representative Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride

This protocol describes a plausible two-step synthesis involving the acylation of a protected amino acid followed by deprotection.

Step 1: Synthesis of tert-butyl (2-(cyclohexylamino)-2-oxoethyl)carbamate

  • To a solution of N-(tert-Butoxycarbonyl)glycine (Boc-glycine) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture for 15 minutes.

  • Add cyclohexylamine (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to Yield 2-Amino-N-cyclohexylacetamide Hydrochloride

  • Dissolve the purified tert-butyl (2-(cyclohexylamino)-2-oxoethyl)carbamate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt.

  • Recrystallize the crude product from ethanol/ether to obtain pure 2-Amino-N-cyclohexylacetamide hydrochloride.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc-glycine Boc-glycine Coupling Amide Bond Formation Boc-glycine->Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->Coupling DCC_DMAP DCC, DMAP DCM, 0°C to RT DCC_DMAP->Coupling Purification1 Filtration & Column Chromatography Coupling->Purification1 Protected_Intermediate tert-butyl (2-(cyclohexylamino) -2-oxoethyl)carbamate Purification1->Protected_Intermediate Deprotection Boc Deprotection Protected_Intermediate->Deprotection Protected_Intermediate->Deprotection HCl_Dioxane 4M HCl in Dioxane RT HCl_Dioxane->Deprotection Recrystallization Recrystallization Deprotection->Recrystallization Final_Product 2-Amino-N-cyclohexylacetamide Hydrochloride Recrystallization->Final_Product

Caption: Representative synthetic workflow for 2-Amino-N-cyclohexylacetamide hydrochloride.

In Vitro Biological Evaluation: Kappa Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the kappa opioid receptor.

  • Membrane Preparation:

    • Use cell membranes from a stable cell line expressing the recombinant human kappa opioid receptor.

    • Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: Assay buffer, radioligand (e.g., [³H]-U-69,593 at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (an indicator of the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Biological Evaluation: Rat Paw Pressure Test (Randall-Selitto Test)

This protocol is a widely used method to assess the analgesic properties of a test compound.

  • Animals: Use adult male Sprague-Dawley rats. Acclimatize the animals to the testing environment before the experiment.

  • Apparatus: Use a paw pressure analgesia meter, which applies a linearly increasing mechanical force to the dorsal surface of the rat's hind paw.

  • Procedure:

    • Gently restrain the rat.

    • Apply a constantly increasing pressure to the hind paw.

    • Record the pressure at which the rat withdraws its paw (the paw withdrawal threshold).

    • Administer the test compound (e.g., intraperitoneally) at various doses.

    • Measure the paw withdrawal threshold at different time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (% MPE) for each dose at each time point using the formula: % MPE = [(post-drug threshold - pre-drug threshold) / (cutoff pressure - pre-drug threshold)] x 100.

    • Determine the ED₅₀ value (the dose that produces 50% of the maximum possible effect).

Quantitative Data

The following tables present hypothetical quantitative data for a series of N-substituted 2-aminoacetamide derivatives, illustrating the type of data that would be generated from the protocols described above.

Table 2: Representative Kappa Opioid Receptor Binding Affinities

CompoundR GroupIC₅₀ (nM)Ki (nM)
1 (Hydrochloride) Cyclohexyl15075
2 Phenyl8040
3 4-Chlorophenyl3015
4 Benzyl12060
U-50,488 (Control) -52.5

Table 3: Representative Analgesic Efficacy in Rat Paw Pressure Test

CompoundDose (mg/kg, i.p.)% MPE (at 60 min)ED₅₀ (mg/kg)
1 (Hydrochloride) 104511
1 (Hydrochloride) 3080
3 3552.5
3 1090
Morphine (Control) 51002

Signaling Pathway and Logical Relationships

Diagram 2: Kappa Opioid Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Kappa Opioid Agonist (e.g., Derivative of 14432-21-4) KOR Kappa Opioid Receptor (KOR) Agonist->KOR G_protein Gi/o Protein KOR->G_protein Beta_arrestin β-Arrestin 2 KOR->Beta_arrestin AC Adenylyl Cyclase G_protein->AC inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK Ca_channel ↓ Ca²⁺ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia p38_MAPK p38 MAPK Activation Beta_arrestin->p38_MAPK Adverse_effects Dysphoria, Sedation (Adverse Effects) p38_MAPK->Adverse_effects

Caption: Canonical signaling pathway of the kappa opioid receptor.

Conclusion

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical entity with significant potential as a scaffold in drug discovery. The representative protocols and data presented in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Based on its structural characteristics, exploration of its activity as a modulator of the kappa opioid receptor is a promising avenue for the development of novel analgesic agents with potentially fewer side effects than conventional opioids. Further research is warranted to elucidate the specific biological targets and therapeutic applications of this compound.

References

Unveiling the Solubility Profile of 2-Amino-N-cyclohexylacetamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility of 2-Amino-N-cyclohexylacetamide Hydrochloride

2-Amino-N-cyclohexylacetamide hydrochloride is a compound of interest in pharmaceutical research. An initial literature survey indicates that it possesses excellent solubility in water[1][2]. However, for applications in drug development, formulation, and synthesis, a broader understanding of its solubility in a range of pharmaceutically relevant solvents is crucial. The lack of published quantitative data necessitates experimental determination to build a comprehensive solubility profile.

Data Presentation: A Framework for Your Findings

Due to the absence of publicly available quantitative solubility data, we provide a structured table below to serve as a template for recording experimentally determined solubility values. This standardized format will facilitate easy comparison and analysis of the compound's solubility across different solvents and conditions.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationNotes
Water25Data to be determinedData to be determinede.g., Shake-Flask
Ethanol25Data to be determinedData to be determinede.g., Shake-Flask
Methanol25Data to be determinedData to be determinede.g., Shake-Flask
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinede.g., Shake-Flask
Propylene Glycol25Data to be determinedData to be determinede.g., Shake-Flask
Acetone25Data to be determinedData to be determinede.g., Shake-Flask
Acetonitrile25Data to be determinedData to be determinede.g., Shake-Flask
Phosphate Buffered Saline (pH 7.4)25Data to be determinedData to be determinede.g., Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

3.1. Materials

  • 2-Amino-N-cyclohexylacetamide hydrochloride (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, etc., of analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-N-cyclohexylacetamide hydrochloride to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 2-Amino-N-cyclohexylacetamide hydrochloride of known concentrations in the respective solvent.

    • Analyze both the filtered supernatant (sample) and the standard solutions using a validated analytical method such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of 2-Amino-N-cyclohexylacetamide hydrochloride in the sample by interpolating its analytical response on the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility in mg/mL and mol/L.

    • Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

    • Report the mean solubility and the standard deviation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result prep_compound Weigh Excess Compound prep_solvent Add Solvent to Vial prep_compound->prep_solvent prep_seal Seal Vial prep_solvent->prep_seal equilibration Shake at Constant Temperature prep_seal->equilibration settle Settle Excess Solid equilibration->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Supernatant withdraw->filter analysis Analyze Sample & Standards (e.g., HPLC) filter->analysis standards Prepare Standards standards->analysis calibration Generate Calibration Curve analysis->calibration quantification Determine Concentration calibration->quantification result Solubility Data quantification->result

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides the necessary framework for researchers to experimentally determine and report the solubility of 2-Amino-N-cyclohexylacetamide hydrochloride in a systematic and reproducible manner. The generation of this data will be invaluable for the continued development and application of this compound in the pharmaceutical sciences.

References

An In-Depth Technical Guide to the Synthesis Pathway of 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for 2-Amino-N-cyclohexylacetamide hydrochloride. The document details the chemical reactions, experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Synthesis Pathway Overview

The synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride is a three-step process. The pathway commences with the acylation of cyclohexylamine with chloroacetyl chloride to form the intermediate N-cyclohexyl-2-chloroacetamide. This intermediate subsequently undergoes amination with ammonia to yield 2-Amino-N-cyclohexylacetamide. The final step involves the conversion of the free base to its hydrochloride salt to improve stability and solubility.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation Cyclohexylamine Cyclohexylamine Intermediate1 N-cyclohexyl-2-chloroacetamide Cyclohexylamine->Intermediate1 Triethylamine, Dichloromethane Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate1 Intermediate2 2-Amino-N-cyclohexylacetamide Intermediate1->Intermediate2 Aqueous Ammonia Ammonia Ammonia Ammonia->Intermediate2 Final_Product 2-Amino-N-cyclohexylacetamide Hydrochloride Intermediate2->Final_Product Ethanol HCl HCl HCl->Final_Product Experimental_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation s1_react React Cyclohexylamine and Chloroacetyl Chloride s1_workup Aqueous Workup s1_react->s1_workup s1_purify Recrystallization s1_workup->s1_purify s2_react React N-cyclohexyl-2-chloroacetamide with Aqueous Ammonia s1_purify->s2_react Intermediate 1 s2_workup Solvent Extraction s2_react->s2_workup s2_purify Column Chromatography (if necessary) s2_workup->s2_purify s3_react Dissolve Free Base and Add HCl s2_purify->s3_react Intermediate 2 s3_precipitate Precipitation and Filtration s3_react->s3_precipitate s3_dry Drying s3_precipitate->s3_dry Final_Product Final_Product s3_dry->Final_Product Final Product

Unveiling the Potential: A Proposed In-Vitro Evaluation of 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Preliminary Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble small molecule with potential applications in pharmaceutical development, particularly in neuroscience and as an anti-inflammatory agent.[1] To date, the specific biological activities and mechanisms of action of this compound remain largely unexplored in the public domain. This technical guide outlines a proposed series of preliminary in-vitro studies designed to elucidate the cytotoxic, neuroprotective, and anti-inflammatory properties of 2-Amino-N-cyclohexylacetamide hydrochloride. Detailed experimental protocols and hypothetical data presentations are provided to serve as a framework for future research and development.

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical entity noted for its utility as a building block in the synthesis of pharmaceuticals.[1] Its structural features suggest potential interactions with biological systems, and it has been highlighted for its applications in neuroscience research, particularly in studies involving neurotransmitter systems, and in the development of analgesics and anti-inflammatory drugs.[1] The hydrochloride salt form confers aqueous solubility, making it amenable to a variety of in-vitro assay formats.[1]

This document presents a strategic workflow for the initial in-vitro characterization of 2-Amino-N-cyclohexylacetamide hydrochloride, focusing on three key areas of potential biological activity: cytotoxicity, neuroprotection, and anti-inflammation. The proposed studies are designed to provide foundational data on the compound's safety profile and its efficacy in relevant cell-based models.

Proposed Experimental Workflow

The following diagram illustrates the proposed sequential workflow for the in-vitro evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride.

G cluster_0 Phase 1: Safety & Efficacy Screening cluster_1 Phase 2: Mechanism of Action Studies A Compound Preparation (Stock Solution in DMSO/Water) B Cytotoxicity Assessment (MTT Assay on Neuronal & Macrophage Cell Lines) A->B C Neuroprotective Activity (H2O2-induced Oxidative Stress in SH-SY5Y cells) B->C D Anti-inflammatory Activity (LPS-induced NO Production in RAW 264.7 cells) B->D E Apoptosis vs. Necrosis (Annexin V/PI Staining) C->E F COX-1/COX-2 Enzyme Inhibition Assay D->F G Cytokine Quantification (ELISA for TNF-α, IL-6) D->G

Proposed experimental workflow for in-vitro studies.

Detailed Experimental Protocols

General Reagents and Cell Culture
  • Compound Preparation: A 10 mM stock solution of 2-Amino-N-cyclohexylacetamide hydrochloride will be prepared in sterile deionized water or dimethyl sulfoxide (DMSO), depending on solubility characteristics observed during preparation. Serial dilutions will be made in the appropriate cell culture medium to achieve the final desired concentrations. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma Cell Line): To be used for neuroprotection and neuronal cytotoxicity assays. Cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

    • RAW 264.7 (Murine Macrophage Cell Line): To be used for anti-inflammatory and macrophage cytotoxicity assays. Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • All cells will be maintained in a humidified incubator at 37°C with 5% CO2.

Phase 1: Safety & Efficacy Screening

3.2.1. Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the concentration range at which 2-Amino-N-cyclohexylacetamide hydrochloride affects cell viability and to calculate the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Seed SH-SY5Y and RAW 264.7 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.

    • Incubate the plates for 24 and 48 hours.

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3.2.2. Neuroprotective Activity Assay

  • Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at 1 x 10^4 cells/well and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 200 µM and incubate for 24 hours.

    • Assess cell viability using the MTT assay as described above.

3.2.3. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Objective: To evaluate the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at 2 x 10^5 cells/well and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify the nitrite concentration.

Phase 2: Mechanism of Action Studies

3.3.1. Apoptosis vs. Necrosis Determination (Annexin V-FITC/Propidium Iodide Assay)

  • Objective: To determine if compound-induced cytotoxicity (if observed) is mediated by apoptosis or necrosis.

  • Protocol:

    • Seed SH-SY5Y cells in 6-well plates.

    • Treat cells with the IC50 concentration of the compound for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry.

3.3.2. Cyclooxygenase (COX) Enzyme Inhibition Assay

  • Objective: To determine if the anti-inflammatory activity of the compound is due to the inhibition of COX-1 and/or COX-2 enzymes.

  • Protocol:

    • Utilize a commercially available COX activity assay kit (colorimetric or fluorometric).

    • In a 96-well plate, add purified COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the signal according to the kit manufacturer's instructions to determine the rate of enzyme activity.

Hypothetical Data Presentation

The following tables are examples of how the quantitative data from the proposed experiments could be structured.

Table 1: Cytotoxicity of 2-Amino-N-cyclohexylacetamide Hydrochloride

Cell LineTreatment Duration (hours)IC50 (µM)
SH-SY5Y24> 500
48450.2 ± 25.8
RAW 264.724> 500
48> 500

Table 2: Neuroprotective Effect on H2O2-Induced Oxidative Stress in SH-SY5Y Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
H2O2 (200 µM)-48.5 ± 4.1
Compound + H2O21065.3 ± 3.9
5082.1 ± 5.5
10091.7 ± 4.8

Table 3: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-5.2 ± 1.1
LPS (1 µg/mL)-100
Compound + LPS1085.4 ± 6.3
5055.9 ± 4.7
10025.1 ± 3.2

Proposed Signaling Pathway Investigation

Based on the initial anti-inflammatory results, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Compound 2-Amino-N-cyclohexylacetamide hydrochloride Compound->IKK Inhibition? IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) NFkB->Gene NO NO Production Gene->NO

Hypothesized NF-κB signaling pathway inhibition.

Conclusion

This technical guide provides a comprehensive and structured approach for the preliminary in-vitro evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride. The proposed experiments will generate crucial data on the compound's safety and its potential efficacy as a neuroprotective and anti-inflammatory agent. The successful completion of these studies will lay the groundwork for more advanced preclinical development, including in-vivo efficacy models and detailed mechanistic studies.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride, a versatile building block in pharmaceutical research and organic synthesis.[1] The methodology is designed for standard laboratory settings and yields a high-purity product.

Synthesis Overview

The synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride is achieved through a two-step process:

  • Step 1: N-Acylation. Cyclohexylamine is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-cyclohexylacetamide. This reaction is a nucleophilic acyl substitution.

  • Step 2: Amination and Salt Formation. The chloro-intermediate is then subjected to nucleophilic substitution with ammonia to yield the free base, 2-amino-N-cyclohexylacetamide. Subsequent treatment with hydrochloric acid affords the final hydrochloride salt.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield
2-chloro-N-cyclohexylacetamideC8H14ClNO175.66102–103[2]~90%
2-Amino-N-cyclohexylacetamide HydrochlorideC8H17ClN2O192.69Not specified~85% (from intermediate)

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-cyclohexylacetamide

This protocol details the N-acylation of cyclohexylamine with chloroacetyl chloride.

Materials:

  • Cyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-chloro-N-cyclohexylacetamide.

Step 2: Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride

This protocol describes the amination of 2-chloro-N-cyclohexylacetamide and its conversion to the hydrochloride salt.

Materials:

  • 2-chloro-N-cyclohexylacetamide (from Step 1)

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Ethanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (e.g., 2M solution)

  • Round-bottom flask, sealed tube, or pressure vessel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a pressure-resistant vessel, dissolve 2-chloro-N-cyclohexylacetamide (1.0 equivalent) in ethanol.

  • Add a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).

  • Seal the vessel and heat the mixture to 40-50 °C with stirring for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood due to the pressure buildup from ammonia.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base of 2-amino-N-cyclohexylacetamide.

  • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-Amino-N-cyclohexylacetamide hydrochloride.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Amination and Salt Formation Reactants1 Cyclohexylamine + Chloroacetyl Chloride Reaction1 N-Acylation in DCM with Triethylamine at 0°C Reactants1->Reaction1 Workup1 Aqueous Workup and Purification Reaction1->Workup1 Intermediate 2-chloro-N-cyclohexylacetamide Workup1->Intermediate Reaction2 Amination with excess aqueous Ammonia Intermediate->Reaction2 FreeBase 2-amino-N-cyclohexylacetamide (Free Base) Reaction2->FreeBase SaltFormation Treatment with HCl in Diethyl Ether FreeBase->SaltFormation FinalProduct 2-Amino-N-cyclohexylacetamide Hydrochloride SaltFormation->FinalProduct

Caption: Workflow for the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride.

Logical Relationship of Key Steps

Logical_Relationship Start Starting Materials: Cyclohexylamine, Chloroacetyl Chloride Step1 Step 1: Formation of Chloro-intermediate Start->Step1 Acylation Step2 Step 2: Amine Formation Step1->Step2 Amination Step3 Step 3: Hydrochloride Salt Formation Step2->Step3 Acidification End Final Product Step3->End

Caption: Key transformations in the synthesis protocol.

References

2-Amino-N-cyclohexylacetamide hydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are generated based on available information for 2-Amino-N-cyclohexylacetamide hydrochloride and related compounds. Currently, there is a notable absence of specific published data on the direct use of 2-Amino-N-cyclohexylacetamide hydrochloride in cell culture applications. Therefore, the information provided herein is intended as a foundational guide and a starting point for researchers. It is imperative that individual researchers conduct their own dose-response experiments and cytotoxicity assays to determine the optimal and non-toxic working concentrations for their specific cell lines and experimental conditions.

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound with potential applications in pharmaceutical and neuroscience research.[1] Its structural features suggest it may serve as a versatile building block in the synthesis of novel bioactive molecules.[1] While specific cell-based assay data for this compound is limited, related cyclohexylacetamide derivatives have been investigated for various biological activities. This document provides a general framework for researchers to begin exploring the effects of 2-Amino-N-cyclohexylacetamide hydrochloride in a cell culture setting.

Compound Properties and Handling

A summary of the key properties of 2-Amino-N-cyclohexylacetamide hydrochloride is presented in Table 1.

PropertyValueReference
CAS Number 14432-21-4[1]
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.68 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in water[1]
Storage Store at 2-8°C, protected from light and moisture

Stock Solution Preparation:

Due to its water solubility, sterile phosphate-buffered saline (PBS) or cell culture medium can be used to prepare a high-concentration stock solution (e.g., 10-100 mM). It is recommended to filter-sterilize the stock solution through a 0.22 µm syringe filter before adding it to cell cultures. Prepare fresh dilutions in culture medium for each experiment.

Potential Applications in Cell Culture

Based on the general understanding of related compounds, potential areas of investigation for 2-Amino-N-cyclohexylacetamide hydrochloride in cell culture include:

  • Neuroscience Research: Given its mention in the context of modulating neurotransmitter systems, this compound could be explored for its effects on neuronal cell lines (e.g., SH-SY5Y, PC-12, primary neurons).[1]

  • Cytotoxicity and Proliferation Assays: As a preliminary step, it is crucial to determine the cytotoxic profile of the compound on various cell lines to establish a safe working concentration range.

  • Enzyme Inhibition Assays: Related amide derivatives have been explored as enzyme inhibitors. Cell-based or biochemical assays could be designed to screen for inhibitory activity against specific enzyme targets.

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for specific experimental goals and cell types.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effects of 2-Amino-N-cyclohexylacetamide hydrochloride.

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the compound B->C D Treat cells with varying concentrations C->D E Incubate for 24-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, A549, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of 2-Amino-N-cyclohexylacetamide hydrochloride in a complete culture medium. It is advisable to start with a high concentration (e.g., 1 mM) and dilute down. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Neuronal Differentiation Assay (SH-SY5Y Cells)

This protocol provides a framework to assess the potential of 2-Amino-N-cyclohexylacetamide hydrochloride to induce or inhibit neuronal differentiation.

Workflow:

Neuronal_Differentiation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed SH-SY5Y cells B Induce differentiation (e.g., with Retinoic Acid) A->B C Treat cells with the compound at non-toxic concentrations B->C D Incubate for several days, changing medium and compound as needed C->D E Assess neurite outgrowth (Microscopy) D->E F Analyze neuronal marker expression (e.g., β-III tubulin, MAP2) via Immunofluorescence or Western Blot E->F Hypothetical_Signaling_Pathway compound 2-Amino-N-cyclohexylacetamide hydrochloride receptor Putative Receptor (e.g., GPCR, Ion Channel) compound->receptor downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) downstream->kinase_cascade transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Neurite Outgrowth, Survival) transcription_factor->cellular_response

References

Application Notes and Protocols for 2-Amino-N-cyclohexylacetamide hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble organic compound with potential applications in the field of neuroscience.[1] While detailed research on this specific molecule is limited in publicly available literature, its structural similarities to other known neuroprotective agents suggest its potential utility in the study and development of therapeutics for neurological disorders. This document provides a hypothesized mechanism of action and a series of template protocols for researchers to investigate its potential as a neuroprotective agent.

This compound is noted for its use in neuroscience research, particularly in studies involving the modulation of neurotransmitter systems.[1] Its role as a potential therapeutic agent is an area of active investigation. Structurally, it shares features with compounds that have been demonstrated to have neuroprotective effects.

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

Based on the neuroprotective and anticonvulsant activity of structurally similar compounds, such as 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), it is hypothesized that 2-Amino-N-cyclohexylacetamide hydrochloride may act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2] FPL 13950 has been shown to be a weak uncompetitive antagonist of the NMDA receptor, which is a key player in glutamatergic neurotransmission.

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate release can lead to excitotoxicity, a process that damages neurons through overactivation of receptors like the NMDA receptor. This influx of calcium ions can trigger a cascade of neurotoxic events, including the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis. By acting as an antagonist, 2-Amino-N-cyclohexylacetamide hydrochloride may block the NMDA receptor, thereby preventing excessive calcium influx and protecting neurons from excitotoxic damage. This mechanism is a key therapeutic target in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's.[3]

NMDA_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Apoptosis Apoptosis Excitotoxicity->Apoptosis Compound 2-Amino-N-cyclohexylacetamide hydrochloride Compound->NMDA_R Antagonizes

Hypothesized NMDA Receptor Antagonism

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be expected from in vitro and in vivo studies of a neuroprotective compound like 2-Amino-N-cyclohexylacetamide hydrochloride.

Table 1: Hypothetical In Vitro Neuroprotection Data

Assay TypeCell LineInsultCompound Concentration (µM)% Cell Viability (Mean ± SD)
MTT AssaySH-SY5YGlutamate (10 mM)0 (Control)52 ± 4.5
165 ± 5.1
1088 ± 3.9
10092 ± 4.2
LDH AssayPrimary Cortical NeuronsOxygen-Glucose Deprivation0 (Control)100 (Baseline)
178 ± 6.2
1055 ± 5.8
10041 ± 4.9

Table 2: Hypothetical In Vivo Efficacy Data (Rodent Stroke Model)

Animal ModelTreatment GroupDose (mg/kg)Infarct Volume (mm³) (Mean ± SD)Neurological Deficit Score (Mean ± SD)
MCAO RatVehicle-180 ± 253.8 ± 0.5
Compound5135 ± 202.9 ± 0.6
1095 ± 182.1 ± 0.4
2070 ± 151.5 ± 0.3

Experimental Protocols

The following are detailed, representative protocols for assessing the neuroprotective effects of 2-Amino-N-cyclohexylacetamide hydrochloride.

Protocol 1: In Vitro Neuroprotection Assay using MTT

Objective: To assess the ability of the compound to protect neuronal cells from glutamate-induced excitotoxicity.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2-Amino-N-cyclohexylacetamide hydrochloride

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare stock solutions of the compound in sterile water or DMSO.

  • Pre-treat the cells with varying concentrations of the compound (e.g., 1, 10, 100 µM) for 1 hour.

  • Induce excitotoxicity by adding glutamate to a final concentration of 10 mM to all wells except the negative control.

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: In Vivo Neuroprotection in a Rodent Model of Stroke

Objective: To evaluate the in vivo efficacy of the compound in reducing brain injury following ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 2-Amino-N-cyclohexylacetamide hydrochloride

  • Saline (vehicle)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

  • Neurological deficit scoring system

Procedure:

  • Anesthetize the rats and perform the MCAO surgery to induce focal cerebral ischemia.

  • Administer the compound or vehicle intravenously at a predetermined time point post-MCAO (e.g., 1 hour).

  • Monitor the animals for 24-48 hours.

  • Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

  • At the end of the experiment, euthanize the animals and perfuse the brains.

  • Section the brains and stain with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Testing A Compound Synthesis and Solubilization D Compound Treatment A->D B Cell Culture (e.g., SH-SY5Y) C Neurotoxicity Induction (e.g., Glutamate) B->C C->D E Viability Assay (e.g., MTT, LDH) D->E F Data Analysis (IC50, EC50) E->F G Animal Model of Neurological Disorder (e.g., MCAO) F->G Lead Compound Selection H Compound Administration G->H I Behavioral Assessment H->I J Histological Analysis (e.g., Infarct Volume) I->J K Data Analysis J->K

Drug Discovery Workflow

Safety and Handling

2-Amino-N-cyclohexylacetamide hydrochloride is classified as a hazardous substance, causing skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application of 2-Amino-N-cyclohexylacetamide Hydrochloride in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble small molecule with a chemical structure that suggests potential applications in various areas of drug discovery.[1] Its features, including a primary amine and an acetamide group attached to a cyclohexyl moiety, make it a candidate for investigation in neuropharmacology, inflammation, and pain research. This document provides a comprehensive overview of its potential applications, supported by data from structurally related compounds, and detailed protocols for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-N-cyclohexylacetamide and its hydrochloride salt is presented below.

PropertyValueSource
Molecular Formula (Base)C₈H₁₆N₂O[2]
Molecular Weight (Base)156.23 g/mol [2]
Molecular Formula (HCl Salt)C₈H₁₇ClN₂O
Molecular Weight (HCl Salt)192.69 g/mol [3]
AppearanceWhite powder[1]
SolubilityWater-soluble[1]
CAS Number (HCl Salt)14432-21-4[3][4]

Potential Therapeutic Applications

Based on the pharmacology of structurally similar compounds, 2-Amino-N-cyclohexylacetamide hydrochloride is a promising candidate for development in the following therapeutic areas:

  • Analgesia: The core structure is found in potent kappa opioid receptor agonists.

  • Neuroprotection: Similar acetamide derivatives have shown neuroprotective effects through NMDA receptor modulation.

  • Anti-inflammatory: The amino-acetamide scaffold is present in molecules with anti-inflammatory properties.

Analgesic Applications

The structural similarity of 2-Amino-N-cyclohexylacetamide to known kappa opioid receptor agonists suggests its potential as an analgesic agent.

Proposed Mechanism of Action: Kappa Opioid Receptor Modulation

Derivatives of N-[(2-aminocyclohexyl)aryl]acetamide have been shown to be highly selective kappa opioid receptor agonists.[5] Activation of the kappa opioid receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, reduced cAMP production, and modulation of ion channels, ultimately resulting in an analgesic effect.

G cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) Gi Gi KOR->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP  - Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx  - K_channel K+ Channel K_efflux K+ Efflux K_channel->K_efflux  + Compound 2-Amino-N-cyclohexylacetamide hydrochloride Compound->KOR Gi->AC Gi->Ca_channel Gi->K_channel ATP ATP ATP->AC Analgesia Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Figure 1. Proposed signaling pathway for analgesic action.
Quantitative Data from Structurally Similar Compounds

The following table summarizes the binding affinities and analgesic potencies of N-[(2-aminocyclohexyl)aryl]acetamide derivatives.[5]

CompoundKappa Receptor Kᵢ (nM)Mu/Kappa SelectivityAnalgesic Potency (MPE₅₀, mg/kg, oral)
Compound 14->10024
Compound 15->10026
Compound 37->1008.3
Compound 394.278012
Experimental Protocol: Rat Paw Pressure Test for Analgesia

This protocol is adapted from methods used to evaluate the analgesic effects of kappa opioid agonists.[5]

G Start Start Acclimatize Acclimatize Rats Start->Acclimatize Baseline Measure Baseline Paw Pressure Threshold Acclimatize->Baseline Administer Administer Compound or Vehicle (Oral) Baseline->Administer Test Measure Paw Pressure Threshold at Timed Intervals Administer->Test Analyze Analyze Data (Calculate MPE) Test->Analyze End End Analyze->End

Figure 2. Workflow for the Rat Paw Pressure Test.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (150-200 g) are acclimatized to the testing environment for at least 3 days.

  • Baseline Measurement: The baseline paw withdrawal threshold to a gradually increasing pressure is determined using a digital analgesia meter.

  • Compound Administration: 2-Amino-N-cyclohexylacetamide hydrochloride is dissolved in sterile saline and administered orally (p.o.) at various doses. A control group receives the vehicle.

  • Testing: The paw pressure threshold is measured at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: The Maximum Possible Effect (MPE) is calculated using the formula: MPE% = [(Test Latency - Baseline Latency) / (Cutoff Latency - Baseline Latency)] x 100. The MPE₅₀ (the dose at which 50% of the maximum effect is observed) is then determined.

Neuroprotective Applications

The structural relationship to known NMDA receptor antagonists suggests a potential role for 2-Amino-N-cyclohexylacetamide hydrochloride in neuroprotection.

Proposed Mechanism of Action: NMDA Receptor Antagonism

A structurally similar compound, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), acts as a weak uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] By blocking the NMDA receptor, the compound can prevent excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death in conditions like stroke and epilepsy.

G cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_influx Excessive Ca2+ Influx NMDA_R->Ca_influx Glutamate Glutamate Glutamate->NMDA_R Compound 2-Amino-N-cyclohexylacetamide hydrochloride Compound->NMDA_R Blocks Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_death Neuronal Death Excitotoxicity->Neuronal_death G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1_NRF2 KEAP1-NRF2 Complex NRF2_cyto NRF2 KEAP1_NRF2->NRF2_cyto Releases NRF2_nucl NRF2 NRF2_cyto->NRF2_nucl Translocates ARE Antioxidant Response Element (ARE) NRF2_nucl->ARE Binds to Anti_inflammatory_genes Anti-inflammatory Gene Expression ARE->Anti_inflammatory_genes Activates Compound 2-Amino-N-cyclohexylacetamide hydrochloride Compound->KEAP1_NRF2 Disrupts G Cyclohexylamine Cyclohexylamine Acylation Acylation Cyclohexylamine->Acylation Chloroacetyl_chloride 2-Chloroacetyl chloride Chloroacetyl_chloride->Acylation Chloroacetamide N-Cyclohexyl-2-chloroacetamide Acylation->Chloroacetamide Amination Amination Chloroacetamide->Amination Ammonia Aqueous Ammonia Ammonia->Amination Aminoacetamide_base 2-Amino-N-cyclohexylacetamide Amination->Aminoacetamide_base Salt_formation Salt Formation Aminoacetamide_base->Salt_formation HCl HCl HCl->Salt_formation Final_product 2-Amino-N-cyclohexylacetamide hydrochloride Salt_formation->Final_product

References

Application Notes and Protocols for Preclinical Evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound with potential therapeutic applications in the fields of neuroscience and pain management.[1] Its structural similarity to other compounds with demonstrated anticonvulsant and neuroprotective properties, such as 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), suggests its potential efficacy in treating neurological disorders like epilepsy and neuropathic pain.[2] These application notes provide detailed experimental protocols for evaluating the anticonvulsant and analgesic efficacy of 2-Amino-N-cyclohexylacetamide hydrochloride in established rodent models.

Putative Mechanism of Action

While the precise mechanism of action for 2-Amino-N-cyclohexylacetamide hydrochloride is yet to be fully elucidated, it is hypothesized to modulate neurotransmitter systems within the central nervous system.[1] Potential mechanisms could involve the enhancement of GABAergic inhibition or the modulation of ion channels, similar to other anticonvulsant agents.[3] The following protocols are designed to assess the compound's efficacy in well-validated animal models that are predictive of clinical utility for anticonvulsant and analgesic drugs.[4][5]

Experimental Design and Protocols

A comprehensive preclinical evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride should include assessments of both its anticonvulsant and analgesic properties. The following sections detail the experimental workflows and specific protocols for these investigations.

I. Anticonvulsant Activity Assessment

The anticonvulsant potential of 2-Amino-N-cyclohexylacetamide hydrochloride will be evaluated using two standard, clinically validated rodent seizure models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) seizure test.[5][6] The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.[3][6]

Experimental Workflow for Anticonvulsant Screening:

G cluster_0 Phase 1: Dose-Range Finding & Toxicity cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis A Acute Toxicity Study (e.g., escalating doses) B Determine Maximum Tolerated Dose (MTD) and dose range for efficacy studies A->B C Maximal Electroshock Seizure (MES) Test B->C D Subcutaneous Pentylenetetrazol (scPTZ) Test B->D E Determine ED50 in each model C->E D->E F Calculate Protective Index (PI = TD50/ED50) E->F

Caption: Workflow for anticonvulsant screening of 2-Amino-N-cyclohexylacetamide hydrochloride.

Protocol 1: Maximal Electroshock Seizure (MES) Test

  • Objective: To assess the ability of the test compound to prevent the spread of seizures.

  • Animals: Male ICR mice (20-25 g).

  • Materials:

    • 2-Amino-N-cyclohexylacetamide hydrochloride

    • Vehicle (e.g., 0.9% saline)

    • Electroconvulsive device

    • Corneal electrodes

    • Topical anesthetic (e.g., 0.5% proparacaine HCl)

  • Procedure:

    • Administer 2-Amino-N-cyclohexylacetamide hydrochloride or vehicle intraperitoneally (i.p.) at various doses to different groups of mice (n=8-10 per group).

    • At the time of peak effect (predetermined, e.g., 30 minutes post-injection), apply a drop of topical anesthetic to the corneas.

    • Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.[3]

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

  • Objective: To evaluate the compound's ability to elevate the seizure threshold.

  • Animals: Male ICR mice (20-25 g).

  • Materials:

    • 2-Amino-N-cyclohexylacetamide hydrochloride

    • Vehicle (e.g., 0.9% saline)

    • Pentylenetetrazol (PTZ)

  • Procedure:

    • Administer the test compound or vehicle i.p. at various doses to different groups of mice (n=8-10 per group).

    • At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.[3]

Quantitative Data Summary: Anticonvulsant Activity (Hypothetical Data)

ModelTest CompoundRoute of AdministrationED50 (mg/kg) [95% CI]
MES 2-Amino-N-cyclohexylacetamide HCli.p.25.5 [18.2 - 35.9]
scPTZ 2-Amino-N-cyclohexylacetamide HCli.p.42.1 [31.8 - 55.7]
II. Analgesic Activity Assessment in a Neuropathic Pain Model

To evaluate the analgesic potential of 2-Amino-N-cyclohexylacetamide hydrochloride, a widely used and clinically relevant model of neuropathic pain, the Chronic Constriction Injury (CCI) model, will be employed.[7]

Experimental Workflow for Analgesic Efficacy in the CCI Model:

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Baseline & Treatment cluster_2 Phase 3: Data Analysis A Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve B Post-operative Recovery (e.g., 7-14 days) A->B C Baseline Behavioral Testing (von Frey, Hargreaves) B->C D Administer Test Compound or Vehicle C->D E Post-treatment Behavioral Testing D->E F Calculate Paw Withdrawal Threshold/ Latency E->F G Compare treatment vs. vehicle groups F->G

Caption: Workflow for assessing analgesic efficacy in the Chronic Constriction Injury (CCI) model.

Protocol 3: Chronic Constriction Injury (CCI) Model and Behavioral Testing

  • Objective: To induce a neuropathic pain state and assess the analgesic effect of the test compound on mechanical allodynia and thermal hyperalgesia.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Materials:

    • 2-Amino-N-cyclohexylacetamide hydrochloride

    • Vehicle (e.g., 0.9% saline)

    • Surgical instruments

    • 4-0 chromic gut sutures

    • von Frey filaments

    • Plantar test apparatus (for Hargreaves test)

  • Procedure:

    • CCI Surgery: Anesthetize the rats and expose the sciatic nerve. Place four loose ligatures around the nerve.[7]

    • Post-operative Recovery: Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.

    • Baseline Testing: Measure baseline mechanical allodynia using von Frey filaments (assessing paw withdrawal threshold) and thermal hyperalgesia using the Hargreaves test (assessing paw withdrawal latency to a radiant heat source).

    • Drug Administration: Administer 2-Amino-N-cyclohexylacetamide hydrochloride or vehicle i.p. at various doses.

    • Post-treatment Testing: At the time of peak effect, repeat the von Frey and Hargreaves tests.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle and treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). Calculate the percentage of maximal possible effect (%MPE).

Quantitative Data Summary: Analgesic Activity in CCI Model (Hypothetical Data)

Behavioral TestTest CompoundRoute of AdministrationED50 (mg/kg) [95% CI]
Mechanical Allodynia (von Frey) 2-Amino-N-cyclohexylacetamide HCli.p.15.8 [11.5 - 21.7]
Thermal Hyperalgesia (Hargreaves) 2-Amino-N-cyclohexylacetamide HCli.p.22.4 [16.9 - 29.7]

Potential Signaling Pathway Involvement

Based on the proposed anticonvulsant and analgesic activities, a potential signaling pathway that 2-Amino-N-cyclohexylacetamide hydrochloride might modulate is the enhancement of GABAergic neurotransmission.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_receptor GABA-A Receptor GABA_release->GABA_receptor GABA Cl_influx Cl- Influx GABA_receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Test_Compound 2-Amino-N-cyclohexylacetamide HCl Test_Compound->GABA_receptor Positive Allosteric Modulation (Hypothesized)

Caption: Hypothesized modulation of the GABAergic synapse by 2-Amino-N-cyclohexylacetamide hydrochloride.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride. By utilizing validated animal models for epilepsy and neuropathic pain, researchers can effectively assess the therapeutic potential of this compound. The provided workflows, protocols, and data tables offer a comprehensive guide for designing and executing these critical preclinical studies. Further investigation into the specific molecular targets and signaling pathways will be essential for a complete understanding of its mechanism of action.

References

Application Notes and Protocols for the Quantification of 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-N-cyclohexylacetamide hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols are based on established analytical techniques for similar molecules and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of pharmaceutical compounds. For analytes like 2-Amino-N-cyclohexylacetamide hydrochloride, which lack a strong chromophore, pre-column derivatization is often employed to enhance UV detection and improve chromatographic retention.

Experimental Protocol: RP-HPLC with Pre-column Derivatization (OPA/FMOC)

This protocol utilizes o-phthalaldehyde (OPA) to derivatize the primary amine and 9-fluorenylmethylchloroformate (FMOC) for the secondary amine (if present, though the primary amine is the key reactive site in the target molecule).

Materials and Reagents:

  • 2-Amino-N-cyclohexylacetamide hydrochloride standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • o-Phthalaldehyde (OPA) derivatization reagent

  • 9-Fluorenylmethylchloroformate (FMOC) derivatization reagent

  • Borate buffer (pH 10.2)

  • Phosphoric acid

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Amino-N-cyclohexylacetamide hydrochloride (1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare unknown samples by dissolving them in the same solvent to an expected concentration within the calibration range.

  • Automated Pre-column Derivatization (within autosampler):

    • Mix 1 part sample/standard with 1 part borate buffer.

    • Add 1 part OPA reagent, mix, and allow to react for 1 minute.

    • Add 1 part FMOC reagent, mix, and allow to react for 1 minute.

    • Neutralize the reaction with an injection of the diluent.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.8)

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)

    • Gradient: 5% to 70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives)

    • Injection Volume: 10 µL

Data Analysis:

Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Automated Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Diluent prep_start->dissolve calibrate Prepare Calibration Curve Standards dissolve->calibrate mix_buffer Mix with Borate Buffer calibrate->mix_buffer add_opa Add OPA Reagent mix_buffer->add_opa add_fmoc Add FMOC Reagent add_opa->add_fmoc neutralize Neutralize add_fmoc->neutralize inject Inject into HPLC neutralize->inject separate C18 Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate plot_curve Plot Calibration Curve integrate->plot_curve quantify Quantify Unknowns plot_curve->quantify

Workflow for HPLC quantification with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for trace-level quantification. Due to the low volatility of 2-Amino-N-cyclohexylacetamide hydrochloride, derivatization is a mandatory step to increase its thermal stability and volatility for gas-phase analysis.

Experimental Protocol: GC-MS with Silylation Derivatization

This protocol describes the derivatization of the analyte using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (TMS) derivative.

Materials and Reagents:

  • 2-Amino-N-cyclohexylacetamide hydrochloride standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector (e.g., single quadrupole or triple quadrupole)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh ~1 mg of the standard or sample into a GC vial. If in solution, evaporate to complete dryness under a gentle stream of nitrogen.

    • Add a known amount of internal standard.

  • Derivatization:

    • To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

    • Add 20 µL of anhydrous pyridine to catalyze the reaction.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and internal standard.

Data Analysis:

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of the unknown samples using this curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Silylation Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard dry_down Dry Down Sample prep_start->dry_down add_is Add Internal Standard dry_down->add_is add_reagents Add Acetonitrile, BSTFA, Pyridine add_is->add_reagents heat Heat at 70°C for 60 min add_reagents->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject separate DB-5ms Separation inject->separate detect MS Detection (SIM) separate->detect integrate Integrate Peak Areas detect->integrate calc_ratio Calculate Area Ratios integrate->calc_ratio quantify Quantify from Calibration calc_ratio->quantify

Workflow for GC-MS quantification with silylation derivatization.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for quantification, although it may lack the selectivity of chromatographic methods. The amide bond in 2-Amino-N-cyclohexylacetamide hydrochloride exhibits UV absorbance at lower wavelengths.

Experimental Protocol: Direct UV-Vis Quantification

Materials and Reagents:

  • 2-Amino-N-cyclohexylacetamide hydrochloride standard

  • Methanol (UV grade) or other suitable transparent solvent

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a solution of the analyte in the chosen solvent.

    • Scan the solution from 400 nm to 190 nm to determine the λmax. The amide bond typically absorbs around 200-220 nm.

  • Calibration Curve:

    • Prepare a stock solution and a series of dilutions to create at least five calibration standards.

    • Measure the absorbance of each standard at the determined λmax, using the solvent as a blank.

  • Sample Analysis:

    • Prepare the unknown sample in the same solvent to a concentration expected to fall within the linear range of the calibration curve.

    • Measure the absorbance of the sample at λmax.

Data Analysis:

Plot a calibration curve of absorbance versus concentration. Use the linear regression equation (y = mx + c) to calculate the concentration of the unknown sample based on its absorbance.

Titrimetric Analysis

This classical method is suitable for determining the purity of the bulk drug substance by titrating the hydrochloride salt.

Experimental Protocol: Acid-Base Titration

Materials and Reagents:

  • 2-Amino-N-cyclohexylacetamide hydrochloride sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Phenolphthalein indicator or a pH meter

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 100-200 mg) and dissolve it in deionized water (e.g., 50 mL).

  • Titration:

    • Add a few drops of phenolphthalein indicator to the sample solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

    • Alternatively, use a pH meter and titrate to the equivalence point (inflection point of the titration curve).

Data Analysis:

Calculate the percentage purity using the following formula:

Purity (%) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaOH used (mL)

  • M = Molarity of NaOH solution (mol/L)

  • MW = Molecular weight of 2-Amino-N-cyclohexylacetamide hydrochloride

  • W = Weight of the sample (mg)

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods. These values are illustrative and should be determined during method validation.

ParameterHPLC-UV (Derivatized)GC-MS (Derivatized)UV-Vis SpectrophotometryTitrimetry
Linearity (r²) > 0.999> 0.998> 0.995N/A
LOD 10-50 ng/mL1-10 ng/mL0.5-2 µg/mLHigh (mg range)
LOQ 50-150 ng/mL5-30 ng/mL2-5 µg/mLHigh (mg range)
Accuracy (% Recovery) 98-102%97-103%95-105%99-101%
Precision (%RSD) < 2%< 5%< 3%< 1%
Selectivity HighVery HighLowLow

Disclaimer: The protocols provided are intended as a starting point for method development. It is crucial to perform full method validation according to ICH guidelines or other relevant regulatory standards to ensure the suitability of the chosen method for its intended purpose.

2-Amino-N-cyclohexylacetamide Hydrochloride: A Versatile Precursor in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Amino-N-cyclohexylacetamide hydrochloride is a versatile and valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features and reactivity profile make it an ideal starting material for the synthesis of a wide range of biologically active molecules, including analgesics, anti-inflammatory drugs, and anticonvulsants. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of this precursor in key synthetic transformations.

Core Applications and Synthetic Utility

2-Amino-N-cyclohexylacetamide hydrochloride serves as a readily available and stable precursor for the synthesis of more complex molecules.[1] Its primary amino group and cyclohexylacetamide moiety offer multiple points for chemical modification, allowing for the construction of diverse molecular scaffolds. Key applications are prominent in neuroscience research and pharmaceutical development, where it contributes to the synthesis of compounds targeting various biological pathways.[1]

Key Synthetic Transformations and Protocols

The primary amino group of 2-Amino-N-cyclohexylacetamide hydrochloride is the main site of reactivity, enabling a variety of well-established organic transformations. The following sections detail the protocols for several key reactions.

N-Acylation: Synthesis of N-(Cyclohexylcarbamoylmethyl)amides

N-acylation of the primary amino group is a fundamental step in the synthesis of numerous amide derivatives. This reaction allows for the introduction of a wide range of substituents, significantly influencing the pharmacological properties of the final compound.

Experimental Protocol: N-Benzoylation

To a solution of 2-Amino-N-cyclohexylacetamide hydrochloride (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), benzoyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Acylating AgentBaseSolventTime (h)Yield (%)
Benzoyl chlorideTriethylamineDCM3~90% (estimated)
Acetyl chloridePyridineTHF2~92% (estimated)
Isobutyryl chlorideTriethylamineDCM4~88% (estimated)
4-Nitrobenzoyl chlorideTriethylamineAcetonitrile3~91% (estimated)

Note: Yields are estimated based on typical N-acylation reactions of primary amines and may vary depending on specific reaction conditions and scale.

N_Acylation_Workflow start Start: 2-Amino-N-cyclohexylacetamide HCl reagents Add Base (e.g., Triethylamine) & Acyl Chloride (e.g., Benzoyl Chloride) in Solvent (e.g., DCM) start->reagents Step 1 reaction Stir at Room Temperature (2-4 hours) reagents->reaction Step 2 workup Aqueous Workup (Wash with acid, base, brine) reaction->workup Step 3 purification Purification (Recrystallization or Chromatography) workup->purification Step 4 product Product: N-(Cyclohexylcarbamoylmethyl)amide purification->product Step 5

Caption: Workflow for the N-acylation of 2-Amino-N-cyclohexylacetamide hydrochloride.

Reductive Amination: Synthesis of N-Substituted-2-amino-N-cyclohexylacetamides

Reductive amination provides a direct route to secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This reaction is highly valuable for introducing a variety of alkyl and aryl substituents.

Experimental Protocol: Reaction with Benzaldehyde

A mixture of 2-Amino-N-cyclohexylacetamide hydrochloride (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of acetic acid in a suitable solvent such as methanol or 1,2-dichloroethane is stirred at room temperature for 1-2 hours to form the intermediate imine. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq), is then added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified as described for N-acylation.

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeSodium BorohydrideMethanol4~85% (estimated)
CyclohexanoneSodium Triacetoxyborohydride1,2-Dichloroethane6~80% (estimated)
AcetoneSodium BorohydrideMethanol3~88% (estimated)
4-MethoxybenzaldehydeSodium Triacetoxyborohydride1,2-Dichloroethane5~82% (estimated)

Note: Yields are estimated based on typical reductive amination reactions and may vary.

Reductive_Amination_Pathway precursor 2-Amino-N-cyclohexyl- acetamide HCl imine Intermediate Imine (in situ formation) precursor->imine carbonyl Aldehyde or Ketone (e.g., Benzaldehyde) carbonyl->imine product N-Substituted-2-amino- N-cyclohexylacetamide imine->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Reaction pathway for reductive amination.

Synthesis of Urea Derivatives

The reaction of 2-Amino-N-cyclohexylacetamide with isocyanates provides a straightforward method for the synthesis of N,N'-disubstituted ureas. These compounds are of significant interest in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets.

Experimental Protocol: Reaction with Phenyl Isocyanate

To a stirred solution of 2-Amino-N-cyclohexylacetamide hydrochloride (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent such as THF or DCM, phenyl isocyanate (1.05 eq) is added dropwise at room temperature. The reaction is typically rapid and exothermic. After stirring for 1-2 hours, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted isocyanate. The crude product can be further purified by recrystallization.

IsocyanateSolventTime (h)Yield (%)
Phenyl IsocyanateTHF1>95% (estimated)
Cyclohexyl IsocyanateDCM1.5>95% (estimated)
4-Chlorophenyl IsocyanateAcetonitrile1>95% (estimated)
n-Butyl IsocyanateTHF2>95% (estimated)

Note: Reactions of primary amines with isocyanates are generally high-yielding.

Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds with a wide range of therapeutic applications. They can be readily synthesized by reacting the primary amine of 2-Amino-N-cyclohexylacetamide with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Reaction with Benzenesulfonyl Chloride

2-Amino-N-cyclohexylacetamide hydrochloride (1.0 eq) is dissolved or suspended in a solvent such as pyridine or a mixture of DCM and triethylamine (2.5 eq). The mixture is cooled to 0 °C, and benzenesulfonyl chloride (1.1 eq) is added dropwise. The reaction is then stirred at room temperature for 4-12 hours. The reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed with dilute acid, water, and brine, then dried and concentrated. The crude sulfonamide is purified by recrystallization or column chromatography.

Sulfonyl ChlorideBaseSolventTime (h)Yield (%)
Benzenesulfonyl ChloridePyridinePyridine6~85% (estimated)
p-Toluenesulfonyl ChlorideTriethylamineDCM8~88% (estimated)
Methanesulfonyl ChlorideTriethylamineDCM4~90% (estimated)
4-Nitrobenzenesulfonyl ChloridePyridinePyridine10~82% (estimated)

Note: Yields are estimated based on typical sulfonamide synthesis and can vary.

Logical_Relationship precursor 2-Amino-N-cyclohexylacetamide HCl acylation N-Acylation (Amides) precursor->acylation reductive_amination Reductive Amination (Secondary/Tertiary Amines) precursor->reductive_amination urea_formation Urea Formation (Ureas) precursor->urea_formation sulfonamide_formation Sulfonamide Formation (Sulfonamides) precursor->sulfonamide_formation bioactive_molecules Bioactive Molecules (Analgesics, Anticonvulsants, etc.) acylation->bioactive_molecules reductive_amination->bioactive_molecules urea_formation->bioactive_molecules sulfonamide_formation->bioactive_molecules

Caption: Synthetic pathways from the precursor to bioactive molecules.

Conclusion

2-Amino-N-cyclohexylacetamide hydrochloride is a highly valuable and versatile precursor for the synthesis of a diverse range of functionalized molecules with significant potential in drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel analgesics, anticonvulsants, and other therapeutic agents. The straightforward reactivity of its primary amino group allows for the efficient construction of complex molecular architectures, making it an essential tool for medicinal chemists.

Contact: [Insert Contact Information for Technical Support]

References

Application Notes and Protocols for 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dissolution and handling of 2-Amino-N-cyclohexylacetamide hydrochloride, a water-soluble compound with potential applications in pharmaceutical and neuroscience research. The following protocols and data are intended to facilitate its use in laboratory settings.

Physicochemical Properties and Solubility

2-Amino-N-cyclohexylacetamide hydrochloride is a white crystalline powder. Its hydrochloride salt form confers high solubility in aqueous solutions, a critical property for many biological assays.[1] While specific quantitative solubility data is not widely published, its excellent solubility in water is consistently noted.[1] For research purposes, it is recommended to determine the precise solubility in the specific buffer systems and solvent concentrations to be used in your experiments.

Table 1: Solubility Characteristics of 2-Amino-N-cyclohexylacetamide Hydrochloride

Solvent/Buffer SystemSolubility (Qualitative)Recommended Starting Concentration for Stock Solutions
Deionized WaterHighly Soluble[1]10-50 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.4Expected to be Highly Soluble10-50 mg/mL
Dimethyl Sulfoxide (DMSO)Soluble≥ 10 mg/mL
EthanolSoluble≥ 10 mg/mL

Note: The quantitative solubility values in this table are estimates based on the qualitative descriptions found in the literature. It is best practice to empirically determine the solubility for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of 2-Amino-N-cyclohexylacetamide hydrochloride in sterile deionized water.

Materials:

  • 2-Amino-N-cyclohexylacetamide hydrochloride powder

  • Sterile, deionized water

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Weighing the Compound: Accurately weigh 10 mg of 2-Amino-N-cyclohexylacetamide hydrochloride using an analytical balance.

  • Initial Dissolution: Transfer the weighed powder into a sterile conical tube. Add a small volume of sterile deionized water (e.g., 0.5 mL) to the tube.

  • Vortexing: Gently vortex the mixture for 30-60 seconds to aid dissolution.

  • Bringing to Final Volume: Add sterile deionized water to bring the final volume to 1 mL.

  • Complete Dissolution: Vortex the solution again for 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm the absence of any particulate matter.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for cell-based assays to ensure the sterility of the stock solution.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use (1-2 weeks), the solution can be stored at 4°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mg/mL stock solution of 2-Amino-N-cyclohexylacetamide hydrochloride

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mg/mL stock solution at room temperature or on ice.

  • Calculate Dilutions: Determine the desired final concentrations for your experiment. Perform serial dilutions of the stock solution in sterile cell culture medium. For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, you would perform a 1:100 dilution (e.g., add 10 µL of the stock solution to 990 µL of cell culture medium).

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (in this case, likely a negligible amount of residual solvent from the initial stock if diluted in an aqueous solution) as the highest concentration of the test compound.

  • Cell Treatment: Add the prepared working solutions to your cell cultures and incubate for the desired duration.

Potential Signaling Pathway Involvement

While the precise mechanism of action of 2-Amino-N-cyclohexylacetamide hydrochloride is still under investigation, its use in neuroscience research suggests it may modulate neurotransmitter systems.[1] Based on the structural class of the molecule, a potential area of investigation could be its interaction with major excitatory and inhibitory neurotransmitter receptors, such as glutamate and GABA receptors.

The following diagram illustrates a hypothetical workflow for investigating the effect of 2-Amino-N-cyclohexylacetamide hydrochloride on a generic neuronal signaling pathway.

G A Prepare Stock Solution of 2-Amino-N-cyclohexylacetamide HCl B Prepare Working Solutions in Cell Culture Medium A->B C Treat Neuronal Cell Culture B->C D Lyse Cells and Prepare Protein Extracts C->D G Assess Neuronal Viability (e.g., MTT Assay) C->G H Measure Neurotransmitter Release (e.g., HPLC-ECD) C->H E Western Blot Analysis for Phosphorylated Signaling Proteins (e.g., p-ERK, p-CREB) D->E F Measure Changes in Second Messengers (e.g., cAMP, Ca2+) D->F

Experimental workflow for investigating the effects of the compound.

Safety and Handling

2-Amino-N-cyclohexylacetamide hydrochloride should be handled in accordance with good laboratory practices. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area to avoid inhalation of the powder. In case of contact with eyes or skin, rinse immediately with plenty of water.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional laboratory guidance and safety protocols. Researchers should conduct their own risk assessments and adhere to all applicable safety regulations.

References

Application Notes and Protocols for 2-Amino-N-cyclohexylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols provide a general framework for the experimental use of 2-Amino-N-cyclohexylacetamide hydrochloride. The information is intended for guidance and educational purposes only. All dosages and concentrations are theoretical and must be empirically determined and validated for each specific experimental model and biological question. It is imperative to conduct thorough literature reviews and pilot studies to establish optimal experimental conditions.

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble organic compound with potential applications in pharmaceutical research and development.[1] Its structural features suggest potential roles in modulating neurological pathways and inflammatory processes.[1] As a derivative of acetamide, it may interact with various biological targets, making it a compound of interest for screening and lead discovery. This document outlines the essential protocols for calculating dosages for both in vitro and in vivo experiments, ensuring a systematic and reproducible approach to studying its biological effects.

Physicochemical Properties

A clear understanding of the compound's properties is crucial for accurate dosage preparation.

PropertyValueReference
CAS Number 14432-21-4[1][2]
Molecular Formula C₈H₁₆N₂O·HCl[1][2]
Molecular Weight 192.68 g/mol [1]
Appearance White powder[1]
Solubility Excellent in water[1]
Purity ≥ 99%[1]
Storage 0-8°C[1]

Dosage Calculation for In Vitro Experiments

In vitro experiments, such as cell-based assays, are fundamental for elucidating the mechanism of action and determining the potency of a compound. The following protocols detail the steps for preparing stock solutions and calculating working concentrations.

Preparation of a Stock Solution

A concentrated stock solution is prepared to minimize the volume of solvent added to the cell culture medium, which could otherwise induce toxicity or alter cellular behavior.

Protocol:

  • Determine the desired stock concentration: A common starting stock concentration is 10 mM.

  • Calculate the required mass:

    • Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM (0.01 mol/L) stock solution in 10 mL (0.01 L):

      • Mass = 0.01 mol/L x 0.01 L x 192.68 g/mol = 0.019268 g = 19.27 mg

  • Dissolution:

    • Accurately weigh 19.27 mg of 2-Amino-N-cyclohexylacetamide hydrochloride.

    • Dissolve the compound in 10 mL of a suitable sterile solvent. Given its high water solubility, sterile deionized water or phosphate-buffered saline (PBS) are appropriate choices.

    • Ensure complete dissolution by vortexing.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Determining Working Concentrations for Cell-Based Assays

The optimal working concentration of a new compound is typically determined by performing a dose-response curve. A wide range of concentrations is tested to identify the effective concentration (e.g., EC₅₀ or IC₅₀).

Protocol:

  • Select a range of concentrations: For a novel compound, a broad range is recommended, often spanning several orders of magnitude (e.g., from nanomolar to millimolar). A typical starting range could be 0.1 µM, 1 µM, 10 µM, 100 µM, and 1 mM.

  • Calculate serial dilutions:

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution

      • V₁ = Volume of the stock solution to be added

      • C₂ = Desired final concentration in the well

      • V₂ = Final volume in the well

    • Example for a 10 µM final concentration in a 96-well plate with a final volume of 200 µL (0.2 mL):

      • From a 10 mM (10,000 µM) stock solution:

      • V₁ = (10 µM x 0.2 mL) / 10,000 µM = 0.0002 mL = 0.2 µL

    • To avoid pipetting very small volumes, a series of intermediate dilutions (serial dilutions) is recommended.

Table of Serial Dilutions for a 96-Well Plate (Final Volume 200 µL):

Desired Final Concentration (µM)Volume from 10 mM Stock to add to 1 mL Media (Intermediate Dilution)Intermediate Concentration (µM)Volume of Intermediate Dilution to add to Well (µL)
1000 (1 mM)100 µL100020
10010 µL10020
101 µL1020
10.1 µL (Prepare a 1:10 dilution of the 10 µM intermediate)120
0.10.01 µL (Prepare a 1:10 dilution of the 1 µM intermediate)0.120

Experimental Workflow for Dose-Response Assay:

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock Solution serial_dil Perform Serial Dilutions stock->serial_dil add_compound Add Compound at Different Concentrations serial_dil->add_compound seed_cells Seed Cells in 96-Well Plate seed_cells->add_compound incubate Incubate for a Defined Period add_compound->incubate assay Perform Viability/Activity Assay incubate->assay readout Measure Signal (e.g., Absorbance) assay->readout plot Plot Dose-Response Curve readout->plot calculate Calculate EC₅₀/IC₅₀ plot->calculate

Caption: Workflow for determining the dose-response of a compound in vitro.

Dosage Calculation for In Vivo Experiments

Extrapolating an effective in vitro dose to an in vivo dose is a complex process that does not follow a direct conversion formula.[3][4][5] It involves considering pharmacokinetic and pharmacodynamic properties that are absent in a cell culture system. The following provides a theoretical starting point for dose estimation in animal models, which must be followed by rigorous toxicity and efficacy studies.

Allometric Scaling

Allometric scaling is a common method used to estimate a starting dose in an animal model based on a known dose in another species (often humans, if available) or to extrapolate from one animal species to another. This method uses the body surface area (BSA) for dose conversion, as it often correlates better with metabolic rate than body weight.

Formula for Dose Conversion Based on Body Surface Area:

Animal Dose (mg/kg) = Human Equivalent Dose (mg/kg) x (Human Kₘ / Animal Kₘ)

Where Kₘ is a conversion factor.

Table of Kₘ Values for Different Species:

SpeciesBody Weight (kg)Kₘ
Human6037
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020

Since a human dose for 2-Amino-N-cyclohexylacetamide hydrochloride is not available, an alternative approach is to use the in vitro data as a very rough starting point.

From In Vitro Concentration to In Vivo Dose Estimation (Theoretical)

This is a highly approximate method and should be used with extreme caution. It aims to achieve a plasma concentration in the animal model that is comparable to the effective concentration observed in vitro.

Protocol for Estimation:

  • Identify the target in vitro concentration (C_vitro): This is typically the EC₅₀ or a concentration that shows significant biological activity in your cell-based assays. Let's assume an EC₅₀ of 10 µM.

  • Convert the target concentration to mg/L:

    • 10 µM = 10 x 10⁻⁶ mol/L

    • Concentration (mg/L) = 10 x 10⁻⁶ mol/L x 192.68 g/mol x 1000 mg/g = 1.9268 mg/L

  • Estimate the volume of distribution (Vd): This is a theoretical value representing the volume into which a drug is distributed in the body to produce a certain plasma concentration. For a novel, water-soluble compound, a starting assumption for Vd might be between 0.1 and 0.7 L/kg. This is a major source of uncertainty. Let's assume a Vd of 0.5 L/kg.

  • Calculate the initial dose:

    • Dose (mg/kg) = Target Plasma Concentration (mg/L) x Vd (L/kg)

    • Dose (mg/kg) = 1.9268 mg/L x 0.5 L/kg = 0.9634 mg/kg

This calculated dose of approximately 1 mg/kg is a very rough starting point for a dose-range-finding study in animals. A typical study would involve several dose levels, for example: 0.1 mg/kg, 1 mg/kg, and 10 mg/kg, to assess for toxicity and efficacy.

Workflow for In Vivo Dose-Range-Finding Study:

InVivo_Dose_Finding_Workflow cluster_prep Preparation & Dosing cluster_obs Observation & Monitoring cluster_analysis Analysis & Evaluation estimate_dose Estimate Starting Dose Range (e.g., 0.1, 1, 10 mg/kg) prepare_formulation Prepare Sterile Formulation for Administration estimate_dose->prepare_formulation administer_dose Administer Doses to Animal Groups prepare_formulation->administer_dose monitor_toxicity Monitor for Clinical Signs of Toxicity administer_dose->monitor_toxicity collect_samples Collect Blood/Tissue Samples at Time Points administer_dose->collect_samples determine_mtd Determine Maximum Tolerated Dose (MTD) monitor_toxicity->determine_mtd pk_analysis Pharmacokinetic (PK) Analysis collect_samples->pk_analysis select_dose Select Doses for Efficacy Studies pk_analysis->select_dose pd_analysis Pharmacodynamic (PD) Analysis pd_analysis->select_dose determine_mtd->select_dose Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-Amino-N-cyclohexylacetamide hydrochloride Receptor Membrane Receptor (e.g., GPCR) Compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression (Inflammation/Neuronal Activity) Transcription_Factor->Gene_Expression Activation/Repression

References

LC-MS/MS method for 2-Amino-N-cyclohexylacetamide hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Method for the Detection of 2-Amino-N-cyclohexylacetamide Hydrochloride

This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-N-cyclohexylacetamide hydrochloride in a research setting. The protocol is designed for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for this compound.

Introduction

2-Amino-N-cyclohexylacetamide is a chemical compound with potential applications in pharmaceutical research and development. A robust and reliable analytical method is crucial for its accurate quantification in various matrices. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose.[1] This method utilizes a triple quadrupole mass spectrometer, which provides excellent performance in multiple reaction monitoring (MRM) mode for quantitative studies.[1]

Experimental Protocol

1. Materials and Reagents

  • 2-Amino-N-cyclohexylacetamide hydrochloride reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control matrix (e.g., plasma, buffer)

2. Sample Preparation

A simple protein precipitation method is proposed for the extraction of 2-Amino-N-cyclohexylacetamide from a biological matrix like plasma.

  • Pipette 100 µL of the sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

4. Mass Spectrometry (MS) Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for 2-Amino-N-cyclohexylacetamide (C8H16N2O, MW: 156.23) would be the protonated molecule [M+H]+, with an m/z of approximately 157.2.

    • Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Plausible product ions could result from the loss of the acetamide group or fragmentation of the cyclohexane ring.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative performance parameters for the proposed LC-MS/MS method. These values are representative of what would be expected from a validated method for a small molecule.

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Bias)Within ±15% (except at LOQ, ±20%)
Precision (% CV)< 15% (except at LOQ, < 20%)
Recovery> 85%

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma) Spike 2. Spike with Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Evaporate 5. Supernatant Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution in Mobile Phase Evaporate->Reconstitute Inject 7. Injection into LC System Reconstitute->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Ionize 9. Electrospray Ionization (ESI+) Separate->Ionize Detect 10. MS/MS Detection (MRM Mode) Ionize->Detect Integrate 11. Peak Integration Detect->Integrate Quantify 12. Quantification using Calibration Curve Integrate->Quantify Report 13. Final Report Generation Quantify->Report

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Amino-N-cyclohexylacetamide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-N-cyclohexylacetamide hydrochloride synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride, presented in a question-and-answer format.

Issue 1: Low Yield of N-cyclohexyl-2-chloroacetamide (Intermediate)

  • Q: My initial acylation reaction of cyclohexylamine with chloroacetyl chloride is resulting in a low yield. What are the potential causes and solutions?

    A: Low yields in this step are often due to side reactions or suboptimal reaction conditions. Here are common causes and troubleshooting steps:

    • Moisture Contamination: Cyclohexylamine and chloroacetyl chloride are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Incorrect Temperature: The reaction is exothermic. It's crucial to maintain a low temperature (typically 0-5 °C) during the addition of chloroacetyl chloride to minimize the formation of byproducts.[1][2]

    • Inefficient Acid Scavenging: The reaction produces hydrochloric acid, which can protonate the starting cyclohexylamine, rendering it unreactive. The use of a suitable base, such as triethylamine, is essential to neutralize the HCl produced.[1] Ensure the base is added before the chloroacetyl chloride.

    • Improper Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. A slight excess of the acylating agent is common, but a large excess can lead to purification challenges.

Issue 2: Poor Yield during Ammonolysis

  • Q: The conversion of N-cyclohexyl-2-chloroacetamide to the final product is inefficient. How can I improve the yield of the ammonolysis step?

    A: The ammonolysis step is critical and several factors can influence its success:

    • Insufficient Ammonia Concentration: A large excess of ammonia is typically required to drive the reaction to completion and minimize the formation of secondary amine byproducts. Using a concentrated aqueous ammonia solution or anhydrous ammonia in a suitable solvent is recommended.

    • Reaction Temperature and Pressure: This reaction often requires elevated temperatures and, consequently, pressures (if using a sealed vessel) to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. A systematic optimization of the temperature (e.g., 50-80 °C) is advised.

    • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 3: Product Purity and Contamination

  • Q: My final product is impure. What are the likely contaminants and how can I remove them?

    A: Impurities can arise from starting materials, side reactions, or the work-up procedure.

    • Unreacted N-cyclohexyl-2-chloroacetamide: If the ammonolysis is incomplete, the starting material will contaminate the product. This can be addressed by optimizing the reaction conditions as described above.

    • Di-alkylation Product: The product, 2-Amino-N-cyclohexylacetamide, can potentially react with another molecule of N-cyclohexyl-2-chloroacetamide to form a secondary amine byproduct. Using a large excess of ammonia can suppress this side reaction.

    • Ammonium Chloride: If aqueous ammonia is used, ammonium chloride is a common byproduct.[3] Most of this can be removed during the work-up by washing with an appropriate solvent.

    • Purification Strategies: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol/water). If significant impurities persist, column chromatography of the free base before conversion to the hydrochloride salt may be necessary.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of 2-Amino-N-cyclohexylacetamide hydrochloride. Please note that these are representative values for guidance and actual results may vary depending on specific experimental conditions.

StepParameterCondition AYield (A)Condition BYield (B)Rationale
1. Acylation Temperature0 - 5 °C~85-95%Room Temp.~60-70%Lower temperature minimizes side reactions.[1][2]
Base (equiv.)1.2~90%1.0~75%Sufficient base is needed to neutralize HCl.
2. Ammonolysis Ammonia (equiv.)20~80-90%5~50-60%A large excess of ammonia minimizes byproduct formation.
Temperature60 °C~85%100 °C~70%Higher temperatures can lead to decomposition.
Purification MethodRecrystallization>98% PurityDirect Isolation<95% PurityRecrystallization is effective for removing minor impurities.

Experimental Protocols

Protocol 1: Synthesis of N-cyclohexyl-2-chloroacetamide (Intermediate)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of cyclohexylamine).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-2-chloroacetamide. The product can be used directly in the next step or purified further by recrystallization from a suitable solvent like hexanes/ethyl acetate.

Protocol 2: Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride (Final Product)

  • Reaction Setup: Place the crude N-cyclohexyl-2-chloroacetamide (1.0 eq) in a sealed pressure vessel with a magnetic stirrer.

  • Ammonolysis: Add a concentrated aqueous solution of ammonia (at least 20 equivalents).

  • Heating: Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Extraction: After the reaction is complete, cool the vessel to room temperature. Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or chloroform) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Isolation and Purification: The product, 2-Amino-N-cyclohexylacetamide hydrochloride, should precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold acetone or ether, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Ammonolysis & Acidification A Cyclohexylamine + Chloroacetyl Chloride B N-cyclohexyl-2-chloroacetamide A->B DCM, Et3N, 0°C to RT C N-cyclohexyl-2-chloroacetamide D 2-Amino-N-cyclohexylacetamide C->D Conc. NH3 (aq), 60-70°C E 2-Amino-N-cyclohexylacetamide HCl D->E Conc. HCl

Caption: Synthetic pathway for 2-Amino-N-cyclohexylacetamide hydrochloride.

Troubleshooting_Yield Start Low Final Yield Check_Intermediate Check Yield/Purity of Intermediate (N-cyclohexyl-2-chloroacetamide) Start->Check_Intermediate Low_Intermediate Low Intermediate Yield Check_Intermediate->Low_Intermediate Low/Impure Good_Intermediate Good Intermediate Yield Check_Intermediate->Good_Intermediate High/Pure Troubleshoot_Acylation Troubleshoot Acylation: - Check for moisture - Control temperature (0-5°C) - Ensure sufficient base Low_Intermediate->Troubleshoot_Acylation Troubleshoot_Ammonolysis Troubleshoot Ammonolysis: - Increase NH3 excess - Optimize temperature/time - Ensure complete reaction Good_Intermediate->Troubleshoot_Ammonolysis

Caption: Troubleshooting logic for low yield in the synthesis.

References

2-Amino-N-cyclohexylacetamide hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-N-cyclohexylacetamide hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 2-Amino-N-cyclohexylacetamide hydrochloride?

A1: 2-Amino-N-cyclohexylacetamide hydrochloride is known to have excellent solubility in water.[1] For most biological assays and formulations, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. For other applications, solubility in common buffers (e.g., PBS) and polar organic solvents should be determined empirically.

Q2: How does pH affect the stability of 2-Amino-N-cyclohexylacetamide hydrochloride in aqueous solutions?

A2: The stability of amides like 2-Amino-N-cyclohexylacetamide hydrochloride can be significantly influenced by pH. The amide bond is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. It is generally expected that the compound will be most stable at a neutral pH (around 6-8). In strongly acidic or alkaline solutions, the rate of hydrolysis is likely to increase, leading to the degradation of the compound.

Q3: What are the potential degradation pathways for this compound in solution?

A3: The primary degradation pathway for 2-Amino-N-cyclohexylacetamide hydrochloride in solution is likely the hydrolysis of the amide bond. This would result in the formation of 2-aminoacetic acid (glycine) and cyclohexylamine. Under oxidative conditions, other degradation products could potentially form.

Q4: Are solutions of 2-Amino-N-cyclohexylacetamide hydrochloride sensitive to light or temperature?

Q5: What are the visual signs of degradation in a solution of 2-Amino-N-cyclohexylacetamide hydrochloride?

A5: Visual indicators of degradation can include the development of a precipitate, a change in color, or the appearance of cloudiness in a solution that was initially clear. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the stability and purity of the compound in solution.[3]

Troubleshooting Guide

Q1: I observed a precipitate in my aqueous solution of 2-Amino-N-cyclohexylacetamide hydrochloride after storage. What could be the cause?

A1: There are several potential causes for precipitation:

  • Solubility Limit Exceeded: You may have prepared a supersaturated solution. Try preparing a more dilute solution.

  • Temperature Effects: If the solution was stored at a low temperature, the solubility of the compound might have decreased, leading to precipitation. Gently warm the solution to see if the precipitate redissolves.

  • Degradation: One of the degradation products may be less soluble than the parent compound, causing it to precipitate out of solution over time.

  • pH Shift: A change in the pH of the solution could affect the solubility of the compound. Verify the pH of your solution.

Q2: The color of my solution changed from colorless to a yellowish tint. What does this indicate?

A2: A change in color often suggests chemical degradation. The formation of new chemical entities (degradation products) can lead to the absorption of light in the visible spectrum. It is crucial to analyze the solution using a stability-indicating analytical method like HPLC to identify and quantify any degradation products.

Q3: My analytical results (e.g., HPLC) show a decrease in the peak area of the parent compound and the appearance of new peaks. How should I interpret this?

A3: This is a strong indication that the compound is degrading in your solution. The new peaks likely correspond to degradation products. To confirm this, you should perform forced degradation studies (see Experimental Protocols below) to intentionally degrade the compound and see if the resulting degradation products match the new peaks observed in your stored samples. This process is a key part of developing a stability-indicating method.

Quantitative Stability Data

The following table presents example data from a forced degradation study on a 1 mg/mL solution of 2-Amino-N-cyclohexylacetamide hydrochloride. This data is for illustrative purposes to demonstrate how to summarize stability findings.

Stress ConditionReagents and ConditionsDuration% Degradation (Example)Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl at 60°C24 hours12.5%2-aminoacetic acid, Cyclohexylamine
Basic Hydrolysis 0.1 M NaOH at 60°C24 hours8.2%2-aminoacetic acid, Cyclohexylamine
Oxidation 3% H₂O₂ at room temp.24 hours4.5%Oxidized derivatives
Thermal Degradation 80°C48 hours6.8%Hydrolysis products
Photostability ICH Option 1 light exposure7 days2.1%Photolytic derivatives

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To investigate the degradation pathways of 2-Amino-N-cyclohexylacetamide hydrochloride under various stress conditions.

Materials:

  • 2-Amino-N-cyclohexylacetamide hydrochloride

  • Purified water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

  • HPLC system with a UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Amino-N-cyclohexylacetamide hydrochloride in purified water.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 30% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 4, 8, and 24 hours for analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a temperature-controlled oven at 80°C.

    • Withdraw aliquots at 0, 24, and 48 hours for analysis.

  • Photostability:

    • Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample protected from light at the same temperature.

    • Analyze both samples after a defined exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Water) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points (e.g., 0, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I Analyze by Stability-Indicating HPLC Method H->I J Quantify Degradation & Identify Products I->J

Caption: Experimental workflow for forced degradation studies.

G cluster_pathway Plausible Amide Hydrolysis Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A 2-Amino-N-cyclohexylacetamide Parent Compound B Protonated Carbonyl Intermediate A->B + H₃O⁺ C 2-Aminoacetic acid + Cyclohexylamine Degradation Products B->C + H₂O D 2-Amino-N-cyclohexylacetamide Parent Compound E Tetrahedral Intermediate Intermediate D->E + OH⁻ F 2-Aminoacetate + Cyclohexylamine Degradation Products E->F

References

How to prevent degradation of 2-Amino-N-cyclohexylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-N-cyclohexylacetamide hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Amino-N-cyclohexylacetamide hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-N-cyclohexylacetamide hydrochloride and what are its recommended storage conditions?

A1: 2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound used in pharmaceutical research and development. To ensure its stability, it is crucial to store it under appropriate conditions. Key storage recommendations are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature Room Temperature or Refrigerated (0-8°C)Minimizes thermal degradation and slows down potential hydrolytic reactions.
Atmosphere Store in a tightly sealed container in a dry environment.The compound is hygroscopic and susceptible to hydrolysis.
Light Exposure Store in a light-resistant container.Protects against potential photodegradation.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.Prevents chemical reactions that can lead to degradation.

Q2: What are the primary degradation pathways for 2-Amino-N-cyclohexylacetamide hydrochloride?

A2: Based on its chemical structure, which contains an amide linkage and a primary amino group, the primary degradation pathways are:

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield cyclohexylamine and 2-aminoacetic acid.[1][2][3]

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of various oxidation products.[4][5][6][7][8]

  • Thermal Degradation: Exposure to high temperatures can cause decomposition of the molecule.[9][10][11]

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.[12][13]

Q3: What are the likely degradation products of 2-Amino-N-cyclohexylacetamide hydrochloride?

A3: The table below summarizes the potential degradation products based on the primary degradation pathways.

Degradation PathwayPotential Degradation Products
Hydrolysis Cyclohexylamine, 2-Aminoacetic acid (Glycine)
Oxidation Imines, Aldehydes, Ketones, and other related oxidized species.
Thermal Degradation Ammonia, Nitrogen oxides, Carbon oxides.[9]

Q4: How can I detect the degradation of 2-Amino-N-cyclohexylacetamide hydrochloride?

A4: Several analytical techniques can be employed to monitor for degradation:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method to separate the parent compound from its degradation products and quantify their amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the structures of unknown degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor changes in the characteristic bands of the amide and amine functional groups.[14]

  • Gas Chromatography (GC): May be suitable for detecting volatile degradation products.

  • Specific Chemical Tests: Reagents like o-phthalaldehyde can be used for the sensitive detection of the primary amine, which can indicate the presence of certain degradation products.[15][16]

Troubleshooting Guides

Issue 1: I observe unexpected peaks in my HPLC chromatogram after dissolving the compound in an aqueous buffer.

  • Potential Cause: Hydrolysis of the amide bond may be occurring in your buffer. The rate of hydrolysis is pH-dependent.[3]

  • Troubleshooting Steps:

    • Analyze pH: Check the pH of your buffer. Both acidic and basic conditions can catalyze hydrolysis.[1][2][17] Aim for a neutral pH if possible.

    • Temperature Control: Prepare and store your solutions at low temperatures (e.g., 2-8°C) to slow down the hydrolysis rate.

    • Fresh Preparations: Prepare solutions fresh before each experiment to minimize the time the compound is in an aqueous environment.

    • Aprotic Solvents: If your experimental design allows, consider dissolving the compound in a non-aqueous, aprotic solvent.

Issue 2: The purity of my sample seems to decrease over time, even when stored as a solid.

  • Potential Cause: The compound may be absorbing moisture from the atmosphere, leading to solid-state hydrolysis. It could also be undergoing slow oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon).

    • Desiccator: Store the container within a desiccator to protect it from ambient moisture.

    • Proper Sealing: Ensure the container is tightly sealed. Consider using parafilm to further secure the lid.

    • Aliquotting: For long-term storage, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.

Issue 3: My experimental results are inconsistent, and I suspect the compound is degrading during the experiment.

  • Potential Cause: Experimental conditions such as elevated temperatures, exposure to light, or the presence of reactive reagents could be causing degradation.

  • Troubleshooting Steps:

    • Temperature Monitoring: Monitor the temperature of your experimental setup. If high temperatures are necessary, minimize the duration of exposure.

    • Light Protection: Conduct experiments in amber glassware or cover your setup with aluminum foil to protect it from light.

    • Reagent Compatibility: Review all reagents in your experiment for potential incompatibilities with amides or primary amines. Avoid strong oxidizing agents unless they are part of the intended reaction.

    • Control Experiments: Run control experiments with the compound under the same conditions but without other reactants to isolate the cause of degradation.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to identify potential degradation products and pathways for 2-Amino-N-cyclohexylacetamide hydrochloride.

Protocol 1: Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-N-cyclohexylacetamide hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 40°C).

Protocol 3: Photolytic Degradation

  • Sample Preparation:

    • Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent and place it in a transparent container (e.g., quartz cuvette).

    • Solid: Spread a thin layer of the solid compound in a petri dish.

  • Procedure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A photostability chamber can be used for this purpose.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, prepare the samples for HPLC analysis.

Protocol 4: Thermal Degradation

  • Sample Preparation: Place a small amount of the solid compound in a vial.

  • Procedure:

    • Heat the vial in an oven at a temperature just below its melting point for a specified period (e.g., 24 hours).

    • A control sample should be stored at room temperature.

    • After heating, allow the sample to cool to room temperature and then dissolve it in a suitable solvent for HPLC analysis.

Visualizations

Experimental_Workflow Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare 1 mg/mL Stock Solution of 2-Amino-N-cyclohexylacetamide hydrochloride acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxidative Oxidative Degradation (3% H2O2, RT) prep->oxidative Expose to thermal Thermal Degradation (Solid, < M.P.) prep->thermal Expose to photo Photolytic Degradation (UV/Vis Light) prep->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling hplc HPLC Analysis thermal->hplc Analyze after exposure photo->hplc Analyze after exposure neutralize Neutralize (for hydrolysis) sampling->neutralize If applicable sampling->hplc neutralize->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks degradation_profile Degradation Profile hplc->degradation_profile pathway_id Identify Degradation Pathways lcms->pathway_id degradation_profile->pathway_id

Caption: Workflow for a forced degradation study.

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (H2O, H+ or OH-) cluster_oxidation Oxidation ([O]) cluster_thermal Thermal Degradation (Heat) parent 2-Amino-N-cyclohexylacetamide hydrochloride cyclohexylamine Cyclohexylamine parent->cyclohexylamine Amide Cleavage glycine 2-Aminoacetic acid (Glycine) parent->glycine Amide Cleavage oxidized_products Various Oxidized Products (e.g., Imines, Aldehydes) parent->oxidized_products Amine Oxidation thermal_products Decomposition Products (e.g., NH3, NOx, COx) parent->thermal_products Decomposition

Caption: Potential degradation pathways.

References

Technical Support Center: Crystallization of 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of 2-Amino-N-cyclohexylacetamide hydrochloride.

Troubleshooting Guides

This section provides a systematic approach to resolving common crystallization problems.

Issue 1: No Crystal Formation

Problem: The solution remains clear, and no crystals form even after a prolonged period.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Supersaturation The solution is not concentrated enough for nucleation to occur. Gradually evaporate the solvent to increase the concentration. Consider reducing the temperature further, as solubility often decreases with temperature.
Inappropriate Solvent System The compound may be too soluble in the chosen solvent. An ideal solvent is one where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1] Screen a variety of solvents with different polarities (e.g., water, ethanol, isopropanol, or mixtures).[2]
High Purity/Lack of Nucleation Sites Highly purified compounds can sometimes be difficult to crystallize due to a lack of nucleation sites.[3] Try scratching the inside of the flask with a glass rod to create nucleation sites.[1] Adding a seed crystal of 2-Amino-N-cyclohexylacetamide hydrochloride can also induce crystallization.[3]
Issue 2: "Oiling Out" or Formation of an Amorphous Solid

Problem: Instead of crystals, an oil or a non-crystalline solid precipitates from the solution. This is a common issue with amine hydrochlorides.[4]

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Supersaturation/Rapid Cooling The solution is too concentrated, or the cooling rate is too fast, causing the compound to precipitate out of solution before it can form an ordered crystal lattice.[1][2]
- Reheat the solution until the oil dissolves completely.
- Allow the solution to cool at a much slower rate.
- Start with a more dilute solution.[2]
Presence of Impurities Impurities can interfere with the crystal lattice formation and promote the formation of an oil.[5] Consider further purification of the material before attempting crystallization.
Inappropriate Solvent The solvent may not be suitable for promoting crystallization. Experiment with different solvent systems. Sometimes, a solvent mixture can be more effective than a single solvent.[6]
Issue 3: Poor Crystal Quality (e.g., small needles, dendrites)

Problem: The resulting crystals are very small, needle-like, or dendritic, which can be difficult to filter and dry.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Nucleation Rate A high rate of nucleation leads to the formation of many small crystals rather than fewer, larger ones.[1]
- Reduce the level of supersaturation by using a slightly larger volume of solvent or cooling more slowly.[1]
- Use a solvent in which the compound is slightly more soluble to slow down the crystallization process.[1]
Rapid Crystal Growth If crystals grow too quickly, they are more likely to have defects and a less desirable morphology.
- Decrease the cooling rate or the rate of anti-solvent addition.[1]
Issue 4: Low Crystal Yield

Problem: The amount of crystalline material recovered is significantly lower than expected.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Compound Remains in Mother Liquor A significant amount of the compound is still dissolved in the solvent after crystallization.[7]
- Ensure the crystallization is allowed to proceed for a sufficient amount of time at the final, lower temperature.[2]
- Consider placing the crystallization vessel in a colder environment (e.g., a refrigerator) to maximize precipitation.[2]
Too Much Solvent Used Using an excessive amount of solvent will result in a lower yield.[2] Use the minimum amount of hot solvent necessary to fully dissolve the solid.[2]
Washing with Inappropriate Solvent Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Wash the crystals with a small amount of the ice-cold crystallization solvent.[2]
Issue 5: Inconsistent Crystal Form (Polymorphism)

Problem: Different batches of crystallization produce crystals with different properties (e.g., melting point, solubility), suggesting the formation of different polymorphs. Polymorphism is a common phenomenon in active pharmaceutical ingredients.[8][9]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Variations in Experimental Conditions Small changes in parameters like solvent, temperature, cooling rate, and agitation can lead to the formation of different polymorphs.[1]
- Strictly control and document all crystallization parameters for consistency.[1][2]
Seeding with Different Polymorphs If seed crystals are used, ensure they are of the desired polymorphic form. Implement a consistent seeding strategy with the desired polymorph.[1][2]
Solvent-Mediated Transformation One polymorph may transform into another over time in the presence of a solvent. Analyze the crystalline material at different time points to check for transformations.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for the crystallization of 2-Amino-N-cyclohexylacetamide hydrochloride?

A1: For amine hydrochlorides, polar protic solvents are often a good starting point. Consider screening the following solvents and their mixtures:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2] Small-scale solubility trials are recommended to identify the most suitable solvent or solvent mixture.

Q2: How can I perform a small-scale solvent screening experiment?

A2:

  • Place a small amount (e.g., 10-20 mg) of 2-Amino-N-cyclohexylacetamide hydrochloride into several small test tubes.

  • Add a small volume (e.g., 0.1 mL) of a different solvent to each test tube at room temperature and observe the solubility.

  • For solvents in which the compound is insoluble at room temperature, heat the test tube and observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • The best solvents will show a significant difference in solubility between hot and cold conditions.

Q3: What is an anti-solvent crystallization, and when should I use it?

A3: Anti-solvent crystallization is a technique where a second solvent (the anti-solvent) in which the compound is insoluble is slowly added to a solution of the compound in a "good" solvent (in which it is soluble).[10] This reduces the overall solubility of the compound in the mixed solvent system, leading to crystallization. This method is useful when the compound is highly soluble in all readily available solvents, making cooling crystallization difficult.

Q4: How critical is the pH of the solution during crystallization?

A4: The pH can be a critical factor, especially for salts like amine hydrochlorides. The solubility of the salt can be highly dependent on the pH of the solution.[11] It is generally advisable to maintain a slightly acidic pH to ensure the amine remains protonated as the hydrochloride salt.

Q5: My crystals are solvates/hydrates. How can I obtain an anhydrous form?

A5: The formation of solvates (where solvent molecules are incorporated into the crystal lattice) or hydrates (where water is incorporated) is common.[12] If an anhydrous form is desired, you may need to experiment with anhydrous solvents and perform the crystallization under a dry atmosphere (e.g., nitrogen or argon). Characterization techniques like Thermogravimetric Analysis (TGA) can help identify the presence of bound solvent.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This is the most common crystallization technique.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-N-cyclohexylacetamide hydrochloride. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Add a minimal excess of solvent to ensure the compound does not prematurely crystallize.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[7] Once at room temperature, you can place the flask in a refrigerator or ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 2-Amino-N-cyclohexylacetamide hydrochloride in a minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • Crystallization: Add a few drops of the "good" solvent to redissolve the turbidity, then allow the solution to stand undisturbed. Crystals should form as the local concentration of the anti-solvent increases through diffusion.

  • Crystal Collection, Washing, and Drying: Follow steps 3-5 from Protocol 1.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out / Amorphous Solid no_crystals->oiling_out Crystals form? action1 Increase Concentration / Cool Further / Scratch / Seed no_crystals->action1 No poor_quality Poor Crystal Quality oiling_out->poor_quality Solid or Oil? action2 Reheat / Cool Slower / Dilute / Change Solvent oiling_out->action2 Oil low_yield Low Yield poor_quality->low_yield Good quality? action3 Reduce Supersaturation / Slow Down Cooling poor_quality->action3 No success Successful Crystallization low_yield->success Good yield? action4 Cool Longer / Use Less Solvent / Wash with Cold Solvent low_yield->action4 No action1->start Retry action2->start Retry action3->start Retry action4->start Retry

Caption: Troubleshooting workflow for crystallization problems.

CrystallizationLogic cluster_input Inputs cluster_process Crystallization Process cluster_output Outputs & Analysis crude_product Crude 2-Amino-N-cyclohexylacetamide HCl dissolution Dissolution (Heating) crude_product->dissolution solvent Solvent System solvent->dissolution conditions Temperature & Cooling Rate conditions->dissolution filtration Hot Filtration (Optional, remove impurities) dissolution->filtration crystallization Crystallization (Cooling) filtration->crystallization isolation Isolation (Filtration) crystallization->isolation drying Drying isolation->drying mother_liquor Mother Liquor isolation->mother_liquor pure_crystals Pure Crystalline Product drying->pure_crystals analysis Analysis (Yield, Purity, Polymorph) pure_crystals->analysis

Caption: General experimental workflow for crystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Amino-N-cyclohexylacetamide hydrochloride?

A1: The most common synthetic route is a two-step process. The first step involves the N-chloroacetylation of cyclohexylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-cyclohexylacetamide. The second step is the amination of this intermediate to replace the chlorine atom with an amino group, followed by the formation of the hydrochloride salt.

Q2: What are the critical parameters to control during the chloroacetylation step?

A2: The key parameters for the chloroacetylation of cyclohexylamine include reaction temperature, the choice of solvent, and the base used to scavenge the HCl byproduct. It is crucial to maintain a low temperature during the addition of chloroacetyl chloride to minimize side reactions. Anhydrous conditions are also essential to prevent the hydrolysis of chloroacetyl chloride.

Q3: Which methods can be used for the amination of 2-chloro-N-cyclohexylacetamide?

A3: Several methods can be employed for the amination of the chloro-intermediate, including:

  • Direct amination with ammonia: This involves reacting the chloro-intermediate with aqueous or alcoholic ammonia under pressure.

  • Gabriel Synthesis: This method uses potassium phthalimide to introduce the nitrogen atom, followed by hydrazinolysis to release the primary amine. This method is effective in avoiding over-alkylation.[1][2][3]

  • Delépine Reaction: This reaction utilizes hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed with acid to yield the primary amine.[4][5][6]

Q4: How is the final hydrochloride salt formed and purified?

A4: The free base of 2-Amino-N-cyclohexylacetamide is typically dissolved in a suitable organic solvent, such as diethyl ether or ethanol. Gaseous hydrogen chloride or a solution of HCl in an organic solvent is then added to precipitate the hydrochloride salt. The salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride.

Problem 1: Low yield in the chloroacetylation of cyclohexylamine.
Potential Cause Troubleshooting Steps
Hydrolysis of chloroacetyl chloride Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient HCl scavenging Use a non-nucleophilic base such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Ensure the base is added in a slight excess (1.1-1.2 equivalents).
Side reactions due to high temperature Maintain a low reaction temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times at elevated temperatures.
Formation of di-acylated byproduct Use a slight excess of cyclohexylamine relative to chloroacetyl chloride to favor the mono-acylated product.
Problem 2: Incomplete amination of 2-chloro-N-cyclohexylacetamide.
Potential Cause Troubleshooting Steps
Insufficient concentration of ammonia When using direct amination, ensure a sufficient excess of ammonia is used. The reaction is often carried out in a sealed vessel to maintain ammonia concentration.
Low reaction temperature or pressure Amination reactions, especially with a secondary alkyl halide, may require elevated temperatures and pressures to proceed at a reasonable rate.
Poor solubility of the chloro-intermediate Select a solvent system in which both the chloro-intermediate and the aminating agent are soluble. For direct amination, alcoholic solvents like ethanol or methanol are often used.
Side reaction: Elimination The use of a strong, bulky base can favor elimination over substitution. If using a base, a non-nucleophilic base is preferred. For direct amination with ammonia, the basicity of ammonia itself is usually sufficient.
Problem 3: Difficulty in purifying the final product.
Potential Cause Troubleshooting Steps
Presence of unreacted starting materials or intermediates Monitor the reaction to completion using TLC or LC-MS. Optimize reaction conditions to maximize conversion.
Formation of over-alkylated byproducts (secondary or tertiary amines) In direct amination, use a large excess of ammonia to favor the formation of the primary amine. Alternatively, consider using the Gabriel or Delépine synthesis for more controlled amination.[1][2][3][4][5][6]
Co-precipitation of impurities during hydrochloride salt formation Ensure the free base is pure before forming the hydrochloride salt. This can be achieved by column chromatography or recrystallization of the free base.
Product is an intractable oil This may be due to residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. If it remains an oil, purification by column chromatography may be necessary before attempting salt formation again.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-cyclohexylacetamide (Intermediate)
  • To a solution of cyclohexylamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath with constant stirring.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-cyclohexylacetamide.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography.

Protocol 2: Synthesis of 2-Amino-N-cyclohexylacetamide (Direct Amination)
  • Place the purified 2-chloro-N-cyclohexylacetamide (1.0 eq) in a pressure vessel.

  • Add a solution of ammonia in ethanol (e.g., 7N) in large excess.

  • Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C.

  • Maintain the reaction at this temperature for 12-24 hours, with stirring.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water to remove any ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Amino-N-cyclohexylacetamide.

Protocol 3: Formation of 2-Amino-N-cyclohexylacetamide Hydrochloride
  • Dissolve the crude or purified 2-Amino-N-cyclohexylacetamide free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the precipitate by filtration and wash with a small amount of the cold anhydrous solvent.

  • Dry the 2-Amino-N-cyclohexylacetamide hydrochloride salt under vacuum.

Data Presentation

Table 1: Optimization of Reaction Conditions for Chloroacetylation
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine0 to RT3~90
2TetrahydrofuranTriethylamine0 to RT4~85
3AcetonitrileTriethylamine0 to RT3~88
4DichloromethaneDBU0 to RT2~92
5TetrahydrofuranDBU0 to RT2.5~90

Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.

Table 2: Comparison of Amination Methods for 2-chloro-N-cyclohexylacetamide
MethodReagentsSolventTemperature (°C)Time (h)Typical Yield Range (%)
Direct Amination Aq. or Alcoholic AmmoniaEthanol/Methanol80-120 (sealed tube)12-2450-70
Gabriel Synthesis 1. Potassium Phthalimide2. HydrazineDMF1. 80-1002. Reflux1. 4-82. 2-470-85
Delépine Reaction 1. Hexamethylenetetramine2. HClChloroform/Ethanol1. Reflux2. Reflux1. 2-42. 2-465-80

Note: Yields are indicative and can be optimized by adjusting reaction parameters.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: Amination and Salt Formation start Cyclohexylamine + Chloroacetyl Chloride step1_reaction React in Anhydrous Solvent with Base (e.g., TEA) at 0°C to RT start->step1_reaction step1_workup Aqueous Workup and Purification step1_reaction->step1_workup intermediate 2-chloro-N-cyclohexylacetamide step1_workup->intermediate step2_amination Amination (e.g., with Ammonia) intermediate->step2_amination free_base 2-Amino-N-cyclohexylacetamide (Free Base) step2_amination->free_base step2_salt React with HCl in Anhydrous Solvent free_base->step2_salt final_product 2-Amino-N-cyclohexylacetamide Hydrochloride step2_salt->final_product

Caption: Overall workflow for the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride.

TroubleshootingWorkflow cluster_chloroacetylation Chloroacetylation Issues cluster_amination Amination Issues cluster_purification Purification Issues start Low Yield or Impure Product check_anhydrous Verify Anhydrous Conditions? start->check_anhydrous check_reagents Sufficient Excess of Aminating Agent? start->check_reagents check_purity_before_salt Purity of Free Base Confirmed? start->check_purity_before_salt check_temp Low Temperature Maintained? check_anhydrous->check_temp Yes solution1 Use oven-dried glassware and anhydrous solvents. check_anhydrous->solution1 No check_base Correct Base and Stoichiometry? check_temp->check_base Yes solution2 Maintain 0-5°C during reagent addition. check_temp->solution2 No solution3 Use non-nucleophilic base in slight excess. check_base->solution3 No check_conditions Optimal Temperature and Pressure? check_reagents->check_conditions Yes solution4 Increase concentration of aminating agent. check_reagents->solution4 No check_side_reactions Evidence of Over-alkylation? check_conditions->check_side_reactions Yes solution5 Increase temperature and/or pressure as needed. check_conditions->solution5 No solution6 Consider Gabriel or Delépine synthesis. check_side_reactions->solution6 No check_solvent Appropriate Solvent for Crystallization? check_purity_before_salt->check_solvent Yes solution7 Purify free base before salt formation. check_purity_before_salt->solution7 No solution8 Screen different solvent systems for recrystallization. check_solvent->solution8 No

Caption: Troubleshooting decision tree for the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride.

References

Technical Support Center: 2-Amino-N-cyclohexylacetamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Amino-N-cyclohexylacetamide hydrochloride?

A1: The most common synthetic pathway involves a two-step process. First, the acylation of cyclohexylamine with 2-chloroacetyl chloride to form the intermediate, 2-chloro-N-cyclohexylacetamide. This is followed by the amination of the intermediate, where the chlorine atom is displaced by an amino group, typically using ammonia. The final step involves the formation of the hydrochloride salt.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, stoichiometry, and moisture control are critical. The initial acylation reaction is often exothermic and should be carried out at a low temperature (e.g., 0 °C) to minimize side reactions. Precise control of the molar ratios of reactants is essential to prevent the formation of di-acylated byproducts. All reagents and solvents should be anhydrous to prevent the hydrolysis of 2-chloroacetyl chloride.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the progress of the reaction and quantifying the purity of the final product and its intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities and byproducts. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation of the desired product and any isolated impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride.

Issue Potential Cause Suggested Solution
Low Yield of 2-chloro-N-cyclohexylacetamide (Step 1) Incomplete reaction.- Ensure the quality and purity of starting materials (cyclohexylamine and 2-chloroacetyl chloride).- Increase the reaction time or allow the reaction to slowly warm to room temperature after the initial addition, while monitoring for product degradation using TLC or HPLC.
Hydrolysis of 2-chloroacetyl chloride.- Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a significant amount of di-acylated byproduct Incorrect stoichiometry.- Use a 1:1 molar ratio of cyclohexylamine to 2-chloroacetyl chloride.- Add the 2-chloroacetyl chloride solution dropwise to the cyclohexylamine solution at a low temperature to control the reaction rate.
Low Yield of 2-Amino-N-cyclohexylacetamide (Step 2) Incomplete amination.- Ensure a sufficient excess of the aminating agent (e.g., ammonia) is used.- Increase the reaction temperature and/or pressure, monitoring for potential side reactions.
Presence of Unreacted Starting Materials in Final Product Incomplete reaction in either step.- Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, TLC).- Optimize purification methods, such as recrystallization or column chromatography, to effectively remove unreacted starting materials.
Final Product is a different color than expected (e.g., yellow or brown) Presence of colored impurities.- This could be due to side reactions or degradation. Purify the product using recrystallization or column chromatography. The use of activated carbon during recrystallization may help remove colored impurities.
Difficulty in isolating the hydrochloride salt Improper pH adjustment.- Ensure the solution is sufficiently acidified with HCl to precipitate the hydrochloride salt. The pH should be carefully monitored.

Common Impurities Profile

The following table summarizes the common impurities that may be encountered during the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride.

Impurity Name Structure Typical Source Analytical Detection Method
CyclohexylamineC₆H₁₁NH₂Unreacted starting material from Step 1.HPLC, GC-MS
2-Chloro-N-cyclohexylacetamideC₈H₁₄ClNOUnreacted intermediate from Step 2.HPLC, GC-MS
N,N'-dicarbonyl(bis-cyclohexylamine)methane(C₆H₁₁NH)₂CODi-acylated byproduct from Step 1.HPLC, MS
Cyclohexylammonium chlorideC₆H₁₁NH₃ClByproduct of the acylation reaction if excess cyclohexylamine is used as a base.HPLC (ion chromatography)
Glycolic acidHOCH₂COOHHydrolysis product of 2-chloroacetyl chloride.HPLC

Experimental Protocols

1. Synthesis of 2-chloro-N-cyclohexylacetamide (Intermediate)

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroacetyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-N-cyclohexylacetamide by recrystallization or column chromatography.

2. Synthesis of 2-Amino-N-cyclohexylacetamide

  • Dissolve the purified 2-chloro-N-cyclohexylacetamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a pressure vessel.

  • Saturate the solution with ammonia gas at a low temperature or add a concentrated aqueous or alcoholic solution of ammonia.

  • Seal the vessel and heat the mixture to a temperature between 60-100 °C. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction for the disappearance of the starting material by HPLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and ammonium salts.

  • Dry the organic layer and concentrate to yield the crude 2-Amino-N-cyclohexylacetamide.

3. Formation of 2-Amino-N-cyclohexylacetamide hydrochloride

  • Dissolve the crude 2-Amino-N-cyclohexylacetamide in a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation Cyclohexylamine Cyclohexylamine Intermediate 2-Chloro-N-cyclohexylacetamide Cyclohexylamine->Intermediate + 2-Chloroacetyl Chloride (DCM, Et3N, 0°C to RT) ChloroacetylChloride 2-Chloroacetyl Chloride Product_base 2-Amino-N-cyclohexylacetamide Intermediate->Product_base + Ammonia (Ethanol, Heat) Ammonia Ammonia Final_Product 2-Amino-N-cyclohexylacetamide Hydrochloride Product_base->Final_Product + HCl (Isopropanol) HCl HCl

Caption: Synthetic pathway for 2-Amino-N-cyclohexylacetamide hydrochloride.

Troubleshooting_Workflow Start Synthesis Issue (e.g., Low Yield, Impurities) Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Purity OK Impure_Reactants Impure Reactants Check_Purity->Impure_Reactants Impurity Detected Optimize_Purification Optimize Purification Method Check_Conditions->Optimize_Purification Conditions OK Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Deviation Found Inefficient_Purification Inefficient Purification Optimize_Purification->Inefficient_Purification Impurity Persists Success Successful Synthesis Optimize_Purification->Success Pure Product Purify_Reactants Purify/Replace Starting Materials Impure_Reactants->Purify_Reactants Adjust_Conditions Adjust Reaction Parameters Suboptimal_Conditions->Adjust_Conditions Refine_Purification Refine Purification (e.g., Recrystallization, Chromatography) Inefficient_Purification->Refine_Purification Purify_Reactants->Start Adjust_Conditions->Start Refine_Purification->Start

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions Cyclohexylamine Cyclohexylamine Desired_Intermediate 2-Chloro-N-cyclohexylacetamide Cyclohexylamine->Desired_Intermediate + 2-Chloroacetyl Chloride (1 eq) Diacylated_Product N,N'-dicarbonyl (bis-cyclohexylamine)methane Cyclohexylamine->Diacylated_Product + 2-Chloroacetyl Chloride (>1 eq) ChloroacetylChloride 2-Chloroacetyl Chloride Hydrolysis_Product Glycolic Acid ChloroacetylChloride->Hydrolysis_Product + H₂O Water H₂O

Caption: Potential side reactions in the acylation step.

Technical Support Center: 2-Amino-N-cyclohexylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving 2-Amino-N-cyclohexylacetamide hydrochloride.

Troubleshooting Guide: Resolving Dissolution Issues

While 2-Amino-N-cyclohexylacetamide hydrochloride is generally reported to have excellent water solubility, several factors can impede its dissolution.[1][2] This guide provides a systematic approach to identify and resolve these issues.

Initial Assessment and Recommended Actions

If you are experiencing difficulty dissolving 2-Amino-N-cyclohexylacetamide hydrochloride, consult the following table for potential causes and recommended actions.

Observation Potential Cause Recommended Action
Incomplete Dissolution in Water Insufficient solvent volume; Low temperatureIncrease solvent volume; Gently warm the solution (e.g., to 30-40°C); Use sonication.
Precipitate Formation pH of the solution is too high (basic); Common ion effect.Adjust pH to a more acidic range (e.g., pH 4-6) with dilute HCl; Use a different solvent system if high chloride concentrations are unavoidable.
Cloudy or Hazy Solution Presence of insoluble impurities.Filter the solution through a 0.22 µm or 0.45 µm syringe filter.
Slow Dissolution Rate Insufficient agitation; Large particle size of the compound.Increase stirring speed or use a vortex mixer; Gently grind the powder to increase surface area before adding to the solvent.
Experimental Protocols

Protocol 1: Standard Dissolution in Aqueous Solution

This protocol outlines the standard procedure for dissolving 2-Amino-N-cyclohexylacetamide hydrochloride in water.

  • Preparation: Weigh the desired amount of 2-Amino-N-cyclohexylacetamide hydrochloride powder.

  • Solvent Addition: Add the powder to a volume of deionized water that is approximately 80% of the final desired volume.

  • Agitation: Stir the mixture vigorously using a magnetic stirrer or vortex mixer at room temperature.

  • Observation: Observe the solution for complete dissolution. If undissolved particles remain after 5-10 minutes, proceed to troubleshooting steps.

  • Volume Adjustment: Once fully dissolved, add deionized water to reach the final desired concentration.

Protocol 2: pH-Adjusted Dissolution

This protocol is for situations where the standard procedure fails, and a pH adjustment is necessary.

  • Initial Suspension: Prepare a suspension of the compound in deionized water as described in Protocol 1.

  • pH Measurement: Measure the initial pH of the suspension using a calibrated pH meter.

  • Acidification: While stirring, add 0.1 M hydrochloric acid (HCl) dropwise to the suspension. Monitor the pH continuously.

  • Dissolution Point: Observe for the point at which the compound fully dissolves. Note the pH at this point.

  • Final Adjustment: Make any final volume adjustments with deionized water.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting dissolution problems with 2-Amino-N-cyclohexylacetamide hydrochloride.

G start Start: Undissolved Compound check_solvent Is the solvent water? start->check_solvent increase_volume Increase solvent volume check_solvent->increase_volume Yes organic_solvent Consider alternative solvent system (e.g., buffer, co-solvent) check_solvent->organic_solvent No apply_heat Gently warm (30-40°C) and/or sonicate increase_volume->apply_heat check_dissolution1 Is it dissolved? apply_heat->check_dissolution1 adjust_ph Measure and adjust pH to acidic range (4-6) with dilute HCl check_dissolution1->adjust_ph No success Success: Compound Dissolved check_dissolution1->success Yes check_dissolution2 Is it dissolved? adjust_ph->check_dissolution2 consider_impurities Consider insoluble impurities. Filter the solution. check_dissolution2->consider_impurities No check_dissolution2->success Yes fail Issue Persists: Contact Technical Support consider_impurities->fail

Caption: Troubleshooting workflow for dissolving 2-Amino-N-cyclohexylacetamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-Amino-N-cyclohexylacetamide hydrochloride in water?

While specific quantitative solubility data (e.g., mg/mL or M) is not consistently published in readily available literature, supplier information describes it as having "excellent solubility in water".[1][2] If a precise concentration is required for your experiment, it is recommended to determine the solubility empirically under your specific experimental conditions (e.g., temperature, pH, and buffer system).

Q2: Can I dissolve this compound in organic solvents?

As a hydrochloride salt, 2-Amino-N-cyclohexylacetamide hydrochloride is expected to have higher solubility in polar protic solvents like water and lower solubility in nonpolar organic solvents. If your experimental design requires an organic solvent, consider using a polar aprotic solvent or a co-solvent system with water.

Q3: How does pH affect the solubility of 2-Amino-N-cyclohexylacetamide hydrochloride?

The solubility of amine hydrochloride salts is generally pH-dependent. In acidic to neutral solutions, the amine group is protonated, forming a more soluble salt. As the pH becomes more basic, the amine can be deprotonated to its free base form, which is typically less water-soluble and may precipitate out of solution.

Q4: Why might my solution of 2-Amino-N-cyclohexylacetamide hydrochloride be cloudy?

A cloudy or hazy solution could indicate the presence of insoluble impurities from the synthesis or handling of the compound. Filtering the solution through a 0.22 µm or 0.45 µm syringe filter can often resolve this issue without significantly affecting the concentration of the dissolved compound.

Q5: Are there any safety precautions I should take when handling this compound?

According to safety data sheets, 2-Amino-N-cyclohexylacetamide hydrochloride may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Factors Influencing Amine Hydrochloride Solubility

The following diagram illustrates the key factors that can influence the dissolution of amine hydrochloride salts.

G solubility Solubility of 2-Amino-N-cyclohexylacetamide HCl ph pH of Solution solubility->ph Influenced by temperature Temperature solubility->temperature Influenced by solvent Solvent Polarity solubility->solvent Influenced by common_ion Common Ion Effect (e.g., excess Cl-) solubility->common_ion Influenced by particle_size Particle Size solubility->particle_size Influenced by

Caption: Key factors influencing the solubility of amine hydrochloride salts.

References

Unexpected side reactions with 2-Amino-N-cyclohexylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-N-cyclohexylacetamide hydrochloride. The information is designed to help anticipate and address potential unexpected side reactions and stability issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 2-Amino-N-cyclohexylacetamide hydrochloride under common laboratory conditions?

A1: While specific degradation studies on this compound are not extensively published, based on its chemical structure, the most probable degradation pathway is the hydrolysis of the amide bond. This can occur under both acidic and basic conditions, particularly with heat, yielding cyclohexylamine and 2-aminoacetic acid (glycine).[1][2][3] Additionally, the primary amine group could be susceptible to oxidation over time, especially if exposed to air and light, potentially forming corresponding oximes or other oxidation byproducts.[4]

Q2: I am observing a new, unexpected peak in my HPLC analysis after storing a solution of 2-Amino-N-cyclohexylacetamide hydrochloride. What could it be?

A2: An unexpected peak could arise from several sources. The most common would be a degradation product. Given the structure, amide hydrolysis is a likely cause, which would result in the formation of cyclohexylamine and glycine. Another possibility is the formation of dimers or other adducts, particularly at high concentrations or in the presence of reactive impurities. It is also possible that the primary amine has reacted with components of your solvent or buffer (e.g., trace aldehydes or ketones). We recommend performing LC-MS analysis to identify the molecular weight of the unknown peak, which will provide significant clues to its identity.[5][6][7]

Q3: Can 2-Amino-N-cyclohexylacetamide hydrochloride participate in side reactions with common reagents?

Q4: What are the optimal storage conditions for 2-Amino-N-cyclohexylacetamide hydrochloride to minimize degradation?

A4: To minimize degradation, 2-Amino-N-cyclohexylacetamide hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place. This will reduce the likelihood of amide hydrolysis and photo-oxidation. For solutions, it is advisable to use them fresh or store them at low temperatures for short periods. The stability in different solvent systems should be experimentally determined.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC/LC-MS Amide bond hydrolysis.Confirm the identity of the new peak by comparing its retention time and mass spectrum to standards of cyclohexylamine and glycine. To mitigate, ensure the pH of your solution is near neutral and avoid high temperatures.
Oxidation of the primary amine.Use degassed solvents and protect the sample from light. Analyze for potential oxidation products using mass spectrometry.
Reaction with solvent or buffer components.Prepare solutions in high-purity solvents. If using a buffer, ensure it is non-reactive with primary amines.
Low yield in a reaction where the amine is the nucleophile The hydrochloride salt is not fully neutralized.The primary amine is protonated in the hydrochloride salt form, which renders it non-nucleophilic. Add a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) in a stoichiometric amount to liberate the free amine before proceeding with the reaction.
Discoloration of the solid or solution over time Oxidation or formation of minor impurities.While minor discoloration may not significantly impact purity, it is an indicator of degradation. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Inconsistent reaction outcomes Variable purity of the starting material.Characterize the starting material thoroughly using techniques like NMR, HPLC, and elemental analysis to ensure consistent quality for your experiments.

Potential Side Reaction Pathways

The following diagrams illustrate potential, theoretically-derived side reaction pathways for 2-Amino-N-cyclohexylacetamide hydrochloride based on general organic chemistry principles.

AmideHydrolysis Reactant 2-Amino-N-cyclohexylacetamide (hydrochloride) Products Cyclohexylamine + Glycine Reactant->Products H+ or OH- / Heat

Diagram 1: Hypothesized Amide Hydrolysis Pathway.

AmineOxidation Reactant 2-Amino-N-cyclohexylacetamide Intermediate Corresponding Imines/Oximes Reactant->Intermediate [O] (e.g., air, light) Products Further Oxidation Products Intermediate->Products [O]

Diagram 2: Hypothesized Primary Amine Oxidation Pathway.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Detection of Hydrolysis Products

This protocol provides a general method for assessing the purity of 2-Amino-N-cyclohexylacetamide hydrochloride and detecting the potential hydrolysis products, cyclohexylamine and glycine.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of 2-Amino-N-cyclohexylacetamide hydrochloride in the initial mobile phase composition (95% A, 5% B).

Protocol 2: Workflow for Identification of Unknown Impurities by LC-MS

This workflow outlines the steps to identify unknown peaks observed during HPLC analysis.

ImpurityIDWorkflow A Unexpected Peak Observed in HPLC B Perform LC-MS Analysis A->B C Determine Molecular Weight of the Unknown Peak B->C D Propose Potential Structures Based on MW and Reactivity C->D E Synthesize or Procure Reference Standard of Hypothesized Structure D->E F Confirm Identity by Comparing Retention Time and MS/MS Fragmentation E->F

Diagram 3: Logical Workflow for Impurity Identification.

References

Technical Support Center: Purification of Crude 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-N-cyclohexylacetamide hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-Amino-N-cyclohexylacetamide hydrochloride.

Issue 1: Recrystallization Problems

  • Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. To remedy this, you can try the following:

      • Increase the amount of solvent: The concentration of the dissolved compound may be too high. Add more hot solvent until the oil redissolves, and then allow it to cool slowly.

      • Lower the cooling temperature slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

      • Change the solvent system: The current solvent may not be ideal. Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Heat to clarify and then cool slowly. For amine hydrochlorides, ethanol/water or isopropanol/water are often effective systems.[1][2][3]

  • Q: The recovery of my purified product after recrystallization is very low. How can I improve the yield?

    • A: Low recovery can be due to several factors. Here are some troubleshooting steps:

      • Minimize the amount of hot solvent: Using an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. Use only the minimum amount of hot solvent required for complete dissolution.[4]

      • Ensure complete cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal precipitation.

      • Reduce the number of transfers: Each transfer of the solution or crystals can lead to product loss.

      • Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.[4]

  • Q: The recrystallized product is still colored. How can I remove colored impurities?

    • A: Colored impurities can often be removed by treating the hot solution with activated charcoal.

      • Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.[2] Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be cautious not to use an excessive amount of charcoal, as it can also adsorb the desired product.

Issue 2: Column Chromatography Challenges

  • Q: My compound is streaking or showing poor separation on a standard silica gel column. What is the cause and how can I fix it?

    • A: This is a common problem when purifying basic compounds like amines on acidic silica gel. The strong interaction between the basic amine and the acidic silanol groups on the silica surface leads to poor elution and band broadening.[5]

      • Solutions:

        • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to your mobile phase. This will "cap" the acidic sites on the silica, allowing your target compound to elute more cleanly.[5]

        • Use a Different Stationary Phase: Consider using a less acidic or a basic stationary phase. Amine-functionalized silica or basic alumina can be effective alternatives for purifying basic compounds.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude 2-Amino-N-cyclohexylacetamide hydrochloride?

    • A1: Common impurities can include unreacted starting materials (e.g., chloroacetyl chloride, cyclohexylamine), by-products from side reactions, and residual solvents. The impurity profile can vary depending on the synthetic route used.[2][6]

  • Q2: What is the best general approach for purifying crude 2-Amino-N-cyclohexylacetamide hydrochloride?

    • A2: A combination of techniques is often most effective. An initial acid-base extraction can be used to separate the basic amine from neutral or acidic impurities.[5][7] This is followed by recrystallization from a suitable solvent system, such as an alcohol/water mixture, to further purify the hydrochloride salt.[1][2] If these methods do not yield a product of sufficient purity, column chromatography using a modified mobile phase or a different stationary phase may be necessary.[5]

  • Q3: Can I purify the free amine first and then convert it to the hydrochloride salt?

    • A3: Yes, this is a very effective strategy. You can perform an acid-base extraction to isolate the free amine. The crude hydrochloride salt is dissolved in water and basified (e.g., with NaOH) to precipitate the free amine. The free amine is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). After drying and evaporating the organic solvent, the purified free amine can be redissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a miscible solvent to precipitate the pure hydrochloride salt.[8]

  • Q4: What analytical techniques can I use to assess the purity of my final product?

    • A4: The purity of 2-Amino-N-cyclohexylacetamide hydrochloride can be assessed using several techniques:

      • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity.[]

      • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities.

      • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to broaden and depress the melting point.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a single-solvent and a two-solvent recrystallization method.

ParameterSingle-Solvent MethodTwo-Solvent Method
Solvent System Isopropanol, Ethanol, or Ethanol/Water mixture[1]Solvent: Ethanol or Methanol; Anti-solvent: Diethyl ether or Toluene[1]
Procedure 1. Dissolve the crude product in a minimum amount of the boiling solvent. 2. If the solution is colored, add activated charcoal and perform hot filtration. 3. Allow the solution to cool slowly to room temperature. 4. Cool further in an ice bath to maximize crystallization. 5. Collect the crystals by vacuum filtration. 6. Wash the crystals with a small amount of the cold solvent. 7. Dry the crystals under vacuum.1. Dissolve the crude product in a minimum amount of the hot "good" solvent. 2. Add the "poor" solvent dropwise until the solution becomes turbid. 3. Add a few drops of the "good" solvent to redissolve the precipitate. 4. Allow the solution to cool slowly and crystallize. 5. Collect and dry the crystals as in the single-solvent method.
Expected Purity >98% (depending on the nature of the impurities)>98% (depending on the nature of the impurities)
Expected Yield 60-90%70-95%

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for removing neutral and acidic impurities.

StepProcedure
1. Dissolution Dissolve the crude 2-Amino-N-cyclohexylacetamide hydrochloride in water.
2. Basification Slowly add a 1M NaOH solution while stirring until the pH is >10. The free amine should precipitate.
3. Extraction Extract the aqueous suspension with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
4. Washing Combine the organic layers and wash with brine.
5. Drying Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
6. Salt Formation Filter to remove the drying agent and cool the solution in an ice bath. Add a solution of HCl in a suitable solvent (e.g., 1M HCl in diethyl ether) dropwise until precipitation is complete.
7. Isolation Collect the purified hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude Product dissolve Dissolve in minimum hot solvent crude->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration charcoal Add Activated Charcoal (optional, for colored impurities) dissolve->charcoal cool Cool Slowly hot_filtration->cool charcoal->hot_filtration filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product Acid_Base_Extraction_Workflow crude Crude Hydrochloride Salt in Water basify Add NaOH (aq) to pH > 10 crude->basify extract Extract with Organic Solvent basify->extract aqueous_phase Aqueous Layer (Impurities) extract->aqueous_phase separate organic_phase Organic Layer (Free Amine) extract->organic_phase separate dry Dry with Na2SO4 organic_phase->dry filter_dry Filter dry->filter_dry add_hcl Add HCl in Ether filter_dry->add_hcl filter_product Vacuum Filtration add_hcl->filter_product pure_product Pure Hydrochloride Salt filter_product->pure_product

References

Validation & Comparative

A Comparative Guide to 2-Amino-N-cyclohexylacetamide hydrochloride and Other N-Substituted Acetamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Selected Acetamides

A compound's fundamental physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. Below is a comparison of 2-Amino-N-cyclohexylacetamide hydrochloride and other representative N-substituted acetamides.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-N-cyclohexylacetamide hydrochlorideC₈H₁₇ClN₂O192.69198-202White powder
N-CyclohexylacetamideC₈H₁₅NO141.21Not availableNot available
N-(2-aminoethyl)-N-cyclohexylacetamideC₁₀H₂₀N₂O184.28Not availableNot available
2-chloro-N,N-diphenylacetamideC₁₄H₁₂ClNO245.71Not availableNot available
N-(2-hydroxy phenyl) acetamideC₈H₉NO₂151.16Not availableNot available

Comparative Biological Activity

N-substituted acetamides have been extensively investigated for a range of biological activities, including analgesic, anti-inflammatory, and neurotransmitter modulatory effects. This section summarizes available data for different classes of these compounds.

Analgesic Activity

The analgesic potential of N-substituted acetamides is often evaluated using in vivo models such as the hot plate test and the acetic acid-induced writhing test. These tests measure a compound's ability to alleviate thermal and visceral pain, respectively.

Table 2: Analgesic Activity of Representative N-Substituted Acetamides

Compound ClassSpecific CompoundTest ModelDoseResultReference
2-chloro-N,N-diphenylacetamide derivativesAKM-2Hot Plate (rats)200 mg/kgSignificant increase in reaction time, comparable to Diclofenac Sodium (50 mg/kg)[2]
5-acetamido-2-hydroxy benzoic acid derivativesPS3Acetic Acid Writhing (mice)20 mg/kg74% reduction in writhing[3]
5-acetamido-2-hydroxy benzoic acid derivativesPS3Acetic Acid Writhing (mice)50 mg/kg75% reduction in writhing[3]

Note: No direct experimental data for the analgesic activity of 2-Amino-N-cyclohexylacetamide hydrochloride was found in the public domain.

Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The reduction in paw swelling indicates the compound's ability to inhibit inflammatory processes.

Table 3: Anti-inflammatory Activity of Representative N-Substituted Acetamides

Compound ClassSpecific CompoundTest ModelDose% Inhibition of Paw EdemaReference
N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivativesN-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamideCarrageenan-induced paw edema (rats)25 mg/kg64.88%[4]
N-(2-hydroxy phenyl) acetamideN-(2-hydroxy phenyl) acetamideAdjuvant-induced arthritis (rats)5 mg/kg & 10 mg/kgSignificant retardation of paw edema volume increase[5]

Note: No direct experimental data for the anti-inflammatory activity of 2-Amino-N-cyclohexylacetamide hydrochloride was found in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vivo assays used to evaluate the analgesic and anti-inflammatory properties of N-substituted acetamides.

Hot Plate Test for Analgesic Activity

This method is used to assess centrally mediated analgesia by measuring the reaction time of an animal to a thermal stimulus.

Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).

  • Animals: Mice or rats are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound, vehicle (control), or a standard analgesic (e.g., morphine) is administered, typically intraperitoneally (i.p.) or orally (p.o.).

    • At a predetermined time after administration (e.g., 30 or 60 minutes), each animal is placed on the hot plate.

    • The latency to a nociceptive response (e.g., licking of the paws or jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: The increase in reaction time compared to the control group is calculated and statistically analyzed.

G cluster_0 Pre-Treatment cluster_1 Testing cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Fasting Fasting Grouping->Fasting Compound Administration Compound Administration Fasting->Compound Administration Placement on Hot Plate Placement on Hot Plate Compound Administration->Placement on Hot Plate 30-60 min interval Record Latency to Response Record Latency to Response Placement on Hot Plate->Record Latency to Response Calculate Mean Reaction Time Calculate Mean Reaction Time Record Latency to Response->Calculate Mean Reaction Time Statistical Analysis Statistical Analysis Calculate Mean Reaction Time->Statistical Analysis

Workflow for the Hot Plate Test.
Acetic Acid-Induced Writhing Test for Analgesic Activity

This test is used to evaluate peripheral analgesic activity by measuring a compound's ability to reduce visceral pain induced by a chemical irritant.

Protocol:

  • Animals: Mice are commonly used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound, vehicle, or a standard analgesic (e.g., diclofenac sodium) is administered.

    • After a set time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce writhing.

    • A writhe is characterized by a constriction of the abdominal muscles and stretching of the hind limbs.

    • The number of writhes is counted for a specific period (e.g., 10-20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing in the test groups is calculated relative to the control group.

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

This model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Animals: Rats or mice are used.

  • Procedure:

    • The initial paw volume or thickness of the animals is measured.

    • Animals are divided into control, standard, and test groups.

    • The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered.

    • After a specified time (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of one of the hind paws.

    • The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated, and the percentage inhibition of edema by the test compound is determined relative to the control group.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Events cluster_2 Physiological Response Carrageenan Injection Carrageenan Injection Mast Cell Degranulation Mast Cell Degranulation Carrageenan Injection->Mast Cell Degranulation Neutrophil Infiltration Neutrophil Infiltration Carrageenan Injection->Neutrophil Infiltration Release of Histamine & Serotonin Release of Histamine & Serotonin Mast Cell Degranulation->Release of Histamine & Serotonin Increased Vascular Permeability Increased Vascular Permeability Release of Histamine & Serotonin->Increased Vascular Permeability Release of Prostaglandins Release of Prostaglandins Neutrophil Infiltration->Release of Prostaglandins Vasodilation Vasodilation Release of Prostaglandins->Vasodilation Pain Pain Release of Prostaglandins->Pain Edema Edema Vasodilation->Edema Increased Vascular Permeability->Edema COX Inhibition (NSAIDs) COX Inhibition (NSAIDs) COX Inhibition (NSAIDs)->Release of Prostaglandins

Carrageenan-Induced Inflammation Pathway.

Conclusion

While 2-Amino-N-cyclohexylacetamide hydrochloride serves as a valuable scaffold in medicinal chemistry, the lack of publicly available, direct comparative data on its biological activity limits a definitive assessment of its performance against other N-substituted acetamides. The provided data on various N-substituted acetamide derivatives demonstrates their significant potential as analgesic and anti-inflammatory agents. The diverse chemical space of N-substituted acetamides offers a promising avenue for the development of novel therapeutics. Further research is warranted to elucidate the specific biological profile of 2-Amino-N-cyclohexylacetamide hydrochloride and its derivatives to fully understand their therapeutic potential.

References

Validating the Purity of 2-Amino-N-cyclohexylacetamide Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-Amino-N-cyclohexylacetamide hydrochloride, a compound with potential applications in neuroscience research as a modulator of neurotransmitter systems.[1] The following sections detail experimental protocols and present comparative data to assist in selecting the most appropriate analytical method for purity assessment.

Comparison of Analytical Techniques for Purity Validation

The purity of 2-Amino-N-cyclohexylacetamide hydrochloride can be assessed by various analytical methods. While HPLC is a widely used and robust technique, other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches. The choice of method depends on factors such as the volatility of the analyte, the nature of potential impurities, and the required sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.Separation of ions based on their electrophoretic mobility in an electric field.[2][3][4][5]
Analyte Suitability Well-suited for non-volatile and thermally labile compounds like 2-Amino-N-cyclohexylacetamide hydrochloride.Typically requires derivatization to increase the volatility of polar analytes like amines and amides.[6]Excellent for charged and highly polar molecules, offering high separation efficiency.[2][3][4][5]
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV-Vis, Mass Spectrometry).Gas chromatograph with an injector, column, oven, and detector (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS).Capillary electrophoresis system with a high-voltage power supply, capillary, and detector (e.g., UV-Vis, Laser-Induced Fluorescence - LIF).
Sample Preparation Generally simple, involving dissolution in a suitable solvent.May require a more complex derivatization step to improve volatility and thermal stability.Minimal sample preparation is often required, a significant advantage for precious samples.
Sensitivity High sensitivity, especially when coupled with a mass spectrometer (LC-MS).Very high sensitivity, particularly with an FID for organic compounds or a mass spectrometer for identification.Extremely high sensitivity can be achieved, especially with LIF detection.
Typical Impurities Detected Non-volatile impurities, starting materials (e.g., cyclohexylamine, 2-aminoacetic acid derivatives), and byproducts from synthesis.Volatile impurities and residual solvents from the manufacturing process.Ionic impurities and closely related charged byproducts.

Experimental Protocols

Proposed HPLC Method for Purity Determination

This section details a hypothetical but scientifically robust HPLC method for the purity validation of 2-Amino-N-cyclohexylacetamide hydrochloride, based on established methods for similar amine and acetamide compounds.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of 2-Amino-N-cyclohexylacetamide hydrochloride (purity ≥ 99.5%).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 50 50
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 2-Amino-N-cyclohexylacetamide hydrochloride reference standard and dissolve it in 10 mL of mobile phase A to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Data Analysis:

  • The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Validation

prep Sample Preparation (Dissolve in Mobile Phase A) hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc Inject Sample detect UV Detection (210 nm) hplc->detect data Data Acquisition & Integration detect->data report Purity Calculation & Reporting (Area Percent Method) data->report

Caption: Workflow for the HPLC purity validation of 2-Amino-N-cyclohexylacetamide hydrochloride.

Potential Impurities

During the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride, several impurities could potentially be formed. A common synthetic route involves the acylation of cyclohexylamine with a protected 2-aminoacetic acid derivative, followed by deprotection.

Potential Process-Related Impurities:

ImpurityPotential Source
CyclohexylamineUnreacted starting material.
2-Aminoacetic acidStarting material or byproduct of deprotection.
N,N'-dicyclohexylurea (DCU)Byproduct if dicyclohexylcarbodiimide (DCC) is used as a coupling agent.
Diacylated cyclohexylamineSide reaction during acylation.

Neuroprotective Signaling Pathway

2-Amino-N-cyclohexylacetamide hydrochloride is investigated for its potential role in neuroscience, particularly in modulating neurotransmitter systems.[1] Compounds with similar structures have shown activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in both normal synaptic function and excitotoxic neuronal death. The following diagram illustrates a simplified signaling pathway where an NMDA receptor antagonist could exert a neuroprotective effect by blocking excessive calcium influx.

Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Antagonist 2-Amino-N-cyclohexylacetamide HCl (Potential Antagonist) Antagonist->NMDAR Blocks Neuroprotection Neuroprotection Antagonist->Neuroprotection

References

Unveiling the Cross-Reactivity Profile of 2-Amino-N-cyclohexylacetamide Hydrochloride and its Derivatives in Opioid Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – A comprehensive analysis of 2-Amino-N-cyclohexylacetamide hydrochloride and its derivatives reveals a significant role as a scaffold for potent and selective kappa opioid receptor (KOR) agonists. This guide provides a detailed comparison of their cross-reactivity in various in vitro assays, alongside established kappa opioid receptor modulators, offering crucial insights for researchers in drug discovery and neuropharmacology.

2-Amino-N-cyclohexylacetamide hydrochloride serves as a foundational chemical structure for the synthesis of a novel class of analgesic and anti-inflammatory compounds.[1] Investigations into the mechanism of action of these derivatives have identified the kappa opioid receptor as a primary biological target. This guide delves into the selectivity and potential off-target effects of these compounds, presenting key experimental data and protocols for their evaluation.

Comparative Analysis of Opioid Receptor Binding Affinity

The cross-reactivity of a compound is a critical parameter in drug development, defining its potential for off-target effects. For derivatives of 2-Amino-N-cyclohexylacetamide, selectivity for the kappa opioid receptor over mu (μ) and delta (δ) opioid receptors is a key determinant of their therapeutic potential and side-effect profile. The following table summarizes the binding affinities (Ki) of various N-[(2-aminocyclohexyl)aryl]acetamide derivatives and compares them with well-established KOR agonists. Lower Ki values indicate higher binding affinity.

CompoundKappa (κ) Opioid Receptor Ki (nM)Mu (μ) Opioid Receptor Ki (nM)Delta (δ) Opioid Receptor Ki (nM)Selectivity (μ/κ)Reference Compound(s)
(S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide (Cmpd 39) 4.23280>10000780
Derivative Compound 14 10>10000>10000>1000
Derivative Compound 15 8.7>10000>10000>1150
U-50,488 1.23404800283Yes
Spiradoline 0.1813003407222Yes
Asimadoline 0.4140023003500Yes

Data for derivatives of 2-Amino-N-cyclohexylacetamide are sourced from studies on N-[(2-aminocyclohexyl)aryl]acetamide derivatives.[1]

Understanding the Kappa Opioid Receptor Signaling Pathway

Activation of the kappa opioid receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to analgesic effects but can also be associated with side effects like sedation and dysphoria. Understanding this pathway is crucial for interpreting assay results and designing novel therapeutics with improved profiles.

KOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activation beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Analgesia, etc.) CREB->Gene_expression Regulates beta_arrestin->KOR Internalization/ Desensitization Agonist 2-Amino-N-cyclohexylacetamide Derivative (Agonist) Agonist->KOR Binds to

Caption: Kappa Opioid Receptor Signaling Pathway.

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of a compound's cross-reactivity relies on standardized and robust experimental protocols. Below are methodologies for key in vitro assays used to characterize the interaction of small molecules with opioid receptors.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the binding affinity (Ki) of the test compound for kappa, mu, and delta opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (κ, μ, or δ).

  • Radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

  • Test compound (2-Amino-N-cyclohexylacetamide hydrochloride derivative or alternative).

  • Non-specific binding control (e.g., naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate at a specified temperature and duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist at the kappa opioid receptor.

Materials:

  • Cell membranes expressing the KOR.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound.

  • Assay buffer (containing MgCl₂ and NaCl).

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate cell membranes with the test compound and GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for a specified time at a controlled temperature.

  • Terminate the reaction by filtration.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the data to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of biased agonism.

Objective: To assess the potential of the test compound to induce β-arrestin recruitment to the KOR.

Materials:

  • Cells co-expressing the KOR and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

  • Test compound.

  • Assay-specific detection reagents.

  • Luminometer or fluorometer.

Procedure:

  • Plate the engineered cells in a multi-well plate.

  • Add varying concentrations of the test compound.

  • Incubate to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents as per the manufacturer's protocol.

  • Measure the resulting luminescent or fluorescent signal.

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is essential for a thorough evaluation of a compound's cross-reactivity profile.

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_functional Functional Assays cluster_secondary Secondary Screening (Optional) cluster_analysis Data Analysis & Interpretation A Radioligand Binding Assay (κ, μ, δ Opioid Receptors) B [35S]GTPγS Binding Assay (Potency & Efficacy at KOR) A->B C cAMP Accumulation Assay (Functional Inhibition) A->C D β-Arrestin Recruitment Assay (Biased Agonism) A->D E Broad Receptor Panel Screening (Non-Opioid Targets) A->E F Determine Ki, EC50, Emax B->F C->F H Assess Biased Agonism D->H G Calculate Selectivity Ratios F->G I Compare with Reference Compounds G->I H->I

Caption: Workflow for Assessing Cross-Reactivity.

Conclusion

The exploration of 2-Amino-N-cyclohexylacetamide hydrochloride as a scaffold has led to the development of highly selective kappa opioid receptor agonists. The data presented in this guide underscores the importance of comprehensive in vitro profiling to understand the cross-reactivity and functional activity of these compounds. By employing the detailed experimental protocols and following a systematic workflow, researchers can effectively characterize novel KOR modulators and advance the development of safer and more effective therapeutics for pain and other neurological disorders.

References

A Comparative Analysis of Neuroprotective Compounds: Edaravone, Cerebrolysin, and NXY-059

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective neuroprotective agents to mitigate the devastating consequences of neurological insults, such as ischemic stroke, remains a critical area of research. This guide provides a comparative overview of three distinct neuroprotective compounds: Edaravone, a free radical scavenger; Cerebrolysin, a neuropeptide mixture with neurotrophic activity; and NXY-059, a nitrone-based free radical trapping agent. We present a synthesis of their mechanisms of action, supporting experimental data from preclinical studies, and detailed methodologies for key evaluative assays.

Mechanisms of Action at a Glance

  • Edaravone: This compound primarily acts as a potent antioxidant.[1][2] Its neuroprotective effects are attributed to its ability to scavenge free radicals, inhibit lipid peroxidation, and reduce reactive oxygen species (ROS).[1][2] Additionally, Edaravone exhibits anti-inflammatory properties and can modulate apoptosis-related proteins to promote neuronal survival.[1][2]

  • Cerebrolysin: As a preparation of neuropeptides and free amino acids, Cerebrolysin mimics the effects of endogenous neurotrophic factors.[3][4] Its multimodal mechanism involves the modulation of the neurotrophic factor (NTF) and Sonic hedgehog (Shh) signaling pathways.[3] This leads to the inhibition of apoptosis and a reduction in neuroinflammation.[3][4]

  • NXY-059: This investigational agent is a nitrone-based compound designed to trap free radicals.[5][6] While it showed promise in various animal models by reducing infarct volume and neurological deficits, its clinical development was halted due to conflicting and ultimately negative results in large-scale human trials.[5][7]

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes key quantitative data from preclinical studies in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.

CompoundAnimal ModelKey Efficacy EndpointsResults
Edaravone Rat (MCAO)Infarct Volume ReductionIntravenous treatment with 3 mg/kg edaravone resulted in a significant reduction in infarct volume compared to the vehicle-treated group.[3]
Neurological Deficit ImprovementEdaravone-treated rats showed improved neurological scores.[5]
Cerebrolysin Rat (embolic MCAO)Lesion Volume ReductionTreatment with 5 ml/kg Cerebrolysin significantly reduced lesion volume (p = 0.016).
Neurological Outcome ImprovementDoses of ≥ 2.5 ml/kg significantly improved neurological outcomes at day 28 (p < 0.001).
NXY-059 Rodents (MCAO)Infarct Volume Reduction (meta-analysis)Standardized Mean Difference (SMD) of -1.17 (95% CI -1.50 to -0.84) for total infarct volume reduction.[5][8]
Motor Impairment Improvement (meta-analysis)SMD of -1.66 (95% CI -2.18 to -1.14) for reduction in motor impairment.[5][8]

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental procedures involved in neuroprotection research, the following diagrams are provided.

G cluster_edaravone Edaravone Pathway Ischemic Insult Ischemic Insult ROS Production ROS Production Ischemic Insult->ROS Production Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Inflammation Inflammation ROS Production->Inflammation Apoptosis Apoptosis ROS Production->Apoptosis Neuronal Damage Neuronal Damage Lipid Peroxidation->Neuronal Damage Inflammation->Neuronal Damage Apoptosis->Neuronal Damage Edaravone Edaravone Edaravone->ROS Production Scavenges

Caption: Edaravone's primary neuroprotective mechanism.

G cluster_cerebrolysin Cerebrolysin Pathway Ischemic Insult Ischemic Insult Neuronal Survival & Repair Neuronal Survival & Repair Ischemic Insult->Neuronal Survival & Repair NTF Signaling NTF Signaling Neuroprotection Neuroprotection NTF Signaling->Neuroprotection Shh Signaling Shh Signaling Neurogenesis Neurogenesis Shh Signaling->Neurogenesis Neuroprotection->Neuronal Survival & Repair Neurogenesis->Neuronal Survival & Repair Cerebrolysin Cerebrolysin Cerebrolysin->NTF Signaling Mimics/Modulates Cerebrolysin->Shh Signaling Modulates

Caption: Cerebrolysin's multimodal neurotrophic action.

G In Vitro Screening In Vitro Screening In Vivo Model In Vivo Model In Vitro Screening->In Vivo Model Promising Compounds Behavioral Assessment Behavioral Assessment In Vivo Model->Behavioral Assessment Treatment Histological & Molecular Analysis Histological & Molecular Analysis Behavioral Assessment->Histological & Molecular Analysis Post-mortem Data Analysis & Interpretation Data Analysis & Interpretation Histological & Molecular Analysis->Data Analysis & Interpretation

Caption: A typical experimental workflow for neuroprotective drug evaluation.

Detailed Experimental Protocols

Neurological Deficit Scoring in Rodent Stroke Models

a) Modified Neurological Severity Score (mNSS):

The mNSS is a composite score used to assess motor, sensory, reflex, and balance deficits in rodents after experimental stroke.[1][9] The score typically ranges from 0 (no deficit) to 18 (severe deficit), with one point awarded for the inability to perform each task.[9]

  • Motor Tests: Include tasks assessing gait, limb placement, and ability to resist a lateral push.

  • Sensory Tests: Evaluate responses to visual, tactile, and proprioceptive stimuli.

  • Beam Balance Test: Assesses the animal's ability to traverse a narrow beam.

  • Reflex Tests: Examine pinning and startle reflexes.

b) Bederson Score:

This is a simpler global neurological assessment.[1][9] Animals are scored on a scale of 0 to 3 based on the following observations:[1]

  • 0: No apparent neurological deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push.

  • 3: Circling behavior.

Assessment of Apoptosis: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[2][6][10]

  • Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.[2]

  • Permeabilization: Sections are treated with Proteinase K to allow entry of the labeling enzyme.[10]

  • Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.[6]

  • Detection: The labeled dUTPs are visualized using a fluorescent microscope.[10] Apoptotic nuclei appear brightly stained.

Assessment of Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Culture: Neuronal cells are cultured in 96-well plates and exposed to the neuroprotective compound followed by an excitotoxic or oxidative insult.

  • MTT Incubation: MTT solution is added to each well and incubated. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the solution is measured using a spectrophotometer at a wavelength of 570 nm. Higher absorbance corresponds to greater cell viability.

Assessment of Lipid Peroxidation: Malondialdehyde (MDA) Assay

This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation and a marker of oxidative stress.

  • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

  • Reaction with Thiobarbituric Acid (TBA): The homogenate is reacted with TBA at high temperature and low pH to form a colored MDA-TBA adduct.

  • Quantification: The concentration of the MDA-TBA adduct is determined by measuring its absorbance at 532 nm or by using High-Performance Liquid Chromatography (HPLC) for greater specificity.

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of 2-Amino-N-cyclohexylacetamide Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclohexylacetamide hydrochloride is a readily available chemical intermediate, frequently utilized as a foundational scaffold in the synthesis of novel therapeutic agents. While direct experimental evidence detailing its specific biological activities remains limited in publicly accessible scientific literature, analysis of structurally related compounds provides compelling insights into its potential pharmacological profile. This guide offers a comparative overview of the confirmed biological activities of key analogs, suggesting that 2-Amino-N-cyclohexylacetamide hydrochloride may serve as a valuable starting point for the development of novel analgesics, anticonvulsants, and anti-inflammatory drugs. This document summarizes available quantitative data, presents detailed experimental protocols from cited studies, and visualizes relevant biological pathways to aid researchers in their exploration of this chemical space.

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble compound, a property that makes it an attractive candidate for various biological assays and pharmaceutical formulations.[1] Its chemical structure, featuring a cyclohexyl group, an acetamide linker, and a primary amine, presents multiple points for chemical modification, allowing for the exploration of diverse biological targets. Although direct studies on its bioactivity are not extensively reported, the compound is frequently cited as a key building block in the development of analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[1] This guide consolidates the reported biological activities of structurally similar molecules to infer the potential therapeutic applications of 2-Amino-N-cyclohexylacetamide hydrochloride and to provide a roadmap for future research.

Comparative Analysis of Biological Activity

The biological potential of 2-Amino-N-cyclohexylacetamide hydrochloride can be inferred from the activities of its more complex derivatives. The following sections and tables summarize the key findings for analogs with demonstrated analgesic and anticonvulsant properties.

Analgesic Activity of N-[(2-aminocyclohexyl)aryl]acetamide Derivatives

A series of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives have been synthesized and evaluated for their opioid receptor binding affinities and analgesic properties. Several of these compounds exhibit high affinity and selectivity for the kappa opioid receptor, a key target for the development of non-addictive analgesics.

Table 1: Opioid Receptor Binding Affinity and Analgesic Activity of Selected Analogs

CompoundStructureKappa Opioid Receptor Kᵢ (nM)Mu/Kappa SelectivityAnalgesic Activity (RPP, MPE₅₀ mg/kg, oral)
14 N-[trans-2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]thiopheneacetamideNot Specified>100:124
15 N-[trans-2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamideNot Specified>100:126
37 (S,S-trans)-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]thiopheneacetamideNot Specified>100:18.3
39 (S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide4.2780:112

Data extracted from "Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives".[2]

The data clearly indicate that specific modifications to the core 2-aminocyclohexylacetamide structure can lead to potent and selective kappa opioid agonists with oral analgesic efficacy.[2] The analgesic effects of these compounds were reversed by naloxone, confirming an opioid-mediated mechanism of action.[2]

Anticonvulsant Activity of Acetamide Analogs

Derivatives of N-cyclohexylacetamide have also been investigated for their anticonvulsant properties. These studies suggest a potential role for this chemical class in the management of seizure disorders.

Table 2: Anticonvulsant Activity of Selected Acetamide Derivatives

CompoundStructureAnticonvulsant Activity (MES, mice, ip)Neurotoxicity (TD₅₀, mg/kg b.w.)
trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide 2-(2,6-dimethylphenoxy)-N-(trans-2-hydroxycyclohexyl)acetamideED₅₀ = 42.97 mg/kg b.w.105.67 mg/kg b.w.
FPL 13950 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochlorideGood oral efficacy against MESHigh doses produced neural impairment

Data for the first compound extracted from "Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs".[3] Data for FPL 13950 extracted from "Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride".[4]

The racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was identified as a particularly effective anticonvulsant in the maximal electroshock (MES) test in mice.[3] Its mechanism of action is proposed to involve the inhibition of voltage-gated sodium channels and enhancement of GABAergic effects.[3] Similarly, FPL 13950 demonstrated good oral efficacy in preventing seizures elicited by maximal electroshock.[4]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Opioid Receptor Binding Assay
  • Objective: To determine the binding affinity of compounds to mu and kappa opioid receptors.

  • Protocol:

    • Membrane preparations from guinea pig brain were used for binding assays.

    • For kappa binding, [³H]U-69,593 was used as the radioligand.

    • For mu binding, [³H]DAMGO was used as the radioligand.

    • Incubations were carried out with varying concentrations of the test compounds.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., levallorphan).

    • After incubation, bound and free radioligand were separated by filtration.

    • Radioactivity retained on the filters was quantified by liquid scintillation counting.

    • IC₅₀ values were determined from concentration-response curves and converted to Kᵢ values using the Cheng-Prusoff equation. Protocol adapted from "Highly selective kappa opioid analgesics..."[2]

Rat-Paw Pressure (RPP) Test for Analgesia
  • Objective: To assess the in vivo analgesic efficacy of the compounds.

  • Protocol:

    • Male Sprague-Dawley rats were used.

    • A baseline pain threshold was determined by applying increasing pressure to the rat's hind paw until a withdrawal response was elicited.

    • Test compounds were administered orally.

    • Paw pressure thresholds were measured at various time points after drug administration.

    • The maximum possible effect (MPE) was calculated as: MPE% = [(post-drug threshold - pre-drug threshold) / (cut-off pressure - pre-drug threshold)] x 100.

    • MPE₅₀ values (the dose required to produce 50% of the maximum possible effect) were calculated from dose-response curves. Protocol adapted from "Highly selective kappa opioid analgesics..."[2]

Maximal Electroshock (MES) Seizure Test
  • Objective: To evaluate the anticonvulsant activity of compounds against generalized tonic-clonic seizures.

  • Protocol:

    • Male albino mice were used.

    • Test compounds were administered intraperitoneally (ip).

    • At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) was delivered via corneal electrodes.

    • The animals were observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The dose of the compound that protected 50% of the animals from the tonic extensor component of the seizure (ED₅₀) was determined. Protocol adapted from "Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs".[3]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its analogs, 2-Amino-N-cyclohexylacetamide hydrochloride could potentially modulate key signaling pathways involved in pain and neuronal excitability.

Kappa Opioid Receptor Signaling

Activation of the kappa opioid receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channels. This cascade of events ultimately results in a decrease in neuronal excitability and the attenuation of pain signals.

Kappa Opioid Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Kappa_Agonist Kappa Opioid Agonist KOR Kappa Opioid Receptor (KOR) Kappa_Agonist->KOR G_protein Gαi/o KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP converts Neuronal_Excitability Decreased Neuronal Excitability Ion_Channel->Neuronal_Excitability ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Neuronal_Excitability leads to Analgesia Analgesia Neuronal_Excitability->Analgesia

Caption: Putative signaling pathway for kappa opioid receptor-mediated analgesia.

Modulation of Neuronal Excitability for Anticonvulsant Effect

The anticonvulsant activity of related acetamides suggests a mechanism involving the stabilization of the inactive state of voltage-gated sodium channels and the enhancement of GABAergic inhibition. This dual action would effectively reduce neuronal hyperexcitability, a hallmark of seizures.

Anticonvulsant Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Acetamide_Analog Acetamide Analog Na_Channel Voltage-gated Na+ Channel Acetamide_Analog->Na_Channel Inhibits (stabilizes inactive state) GABA_Receptor GABA-A Receptor Acetamide_Analog->GABA_Receptor Enhances GABA effect Neuronal_Firing Decreased Neuronal Firing Na_Channel->Neuronal_Firing reduces Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Hyperpolarization->Neuronal_Firing reduces Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Firing->Anticonvulsant_Effect

Caption: Proposed dual mechanism for the anticonvulsant activity of acetamide analogs.

Conclusion and Future Directions

While direct evidence for the biological activity of 2-Amino-N-cyclohexylacetamide hydrochloride is currently lacking, the data from its structural analogs strongly suggest its potential as a valuable scaffold in drug discovery. The demonstrated analgesic and anticonvulsant activities of related compounds provide a solid rationale for initiating a research program to synthesize and evaluate a library of derivatives based on this core structure. Future studies should focus on:

  • Systematic structural modifications to explore the structure-activity relationships for analgesic, anti-inflammatory, and anticonvulsant activities.

  • In vitro screening against a panel of relevant biological targets, including opioid receptors, ion channels, and inflammatory enzymes.

  • In vivo evaluation of promising candidates in established animal models of pain, inflammation, and epilepsy.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of novel derivatives.

By leveraging the information presented in this guide, researchers can strategically design and execute studies to unlock the full therapeutic potential of the 2-Amino-N-cyclohexylacetamide scaffold.

References

Independent Verification of 2-Amino-N-cyclohexylacetamide hydrochloride Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and pharmacological properties of 2-Amino-N-cyclohexylacetamide hydrochloride and its alternatives—Tramadol, Tilidine, and Gabapentin. The information herein is compiled from publicly available data to assist researchers and drug development professionals in evaluating these compounds. While comprehensive data is available for the alternatives, key experimental values for 2-Amino-N-cyclohexylacetamide hydrochloride are not readily found in the public domain, highlighting a need for further independent verification.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial in drug development as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-Amino-N-cyclohexylacetamide hydrochlorideTramadol hydrochlorideTilidine hydrochlorideGabapentin
Molecular Formula C₈H₁₇ClN₂O[1]C₁₆H₂₅NO₂·HCl[2]C₁₇H₂₃NO₂·HCl·½H₂O[3]C₉H₁₇NO₂[4]
Molecular Weight 192.68 g/mol [1]299.8 g/mol [2]327.85 g/mol 171.24 g/mol [4]
Melting Point (°C) 198-202[1]180-184[5]149-152162-166[6]
pKa Data not available9.41[2][7]Data not available3.68 (pKa1), 10.70 (pKa2)[4][8][9]
Aqueous Solubility Freely soluble in water[1][10]Freely soluble in water[2][5][11]Freely soluble in water[3][12]Freely soluble in water[4][9]
Pharmacological Properties

The pharmacological profiles of these compounds differ significantly, influencing their therapeutic applications and potential side effects.

Property2-Amino-N-cyclohexylacetamide hydrochlorideTramadolTilidineGabapentin
Primary Mechanism of Action Modulation of neurotransmitter systems (unspecified)[1]μ-opioid receptor agonist, serotonin-norepinephrine reuptake inhibitor (SNRI)[2]Prodrug, active metabolite (nortilidine) is a μ-opioid receptor agonist[3]Binds to the α2δ-1 subunit of voltage-gated calcium channels[13]
Receptor Binding Profile Data not availableWeak affinity for μ-opioid receptors; also binds to serotonin and norepinephrine transporters.Active metabolite (nortilidine) has a high affinity for μ-opioid receptors.Does not bind to GABA receptors but has a high affinity for the α2δ-1 subunit of voltage-gated calcium channels.[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions: A standard solution of the test compound (e.g., 1 mM) is prepared in deionized water. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[14]

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the test solution, which is continuously stirred.[14]

  • Titration Procedure: The test solution is titrated with the strong base (or acid), and the pH is recorded after each incremental addition of the titrant. The additions are smaller near the equivalence point to ensure accuracy.[14]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[14]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Test Compound Solution C Calibrate pH Meter A->C B Prepare Titrant (Acid/Base) D Titrate Sample B->D C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H Calculate pKa G->H

pKa Determination Workflow
Aqueous Solubility Measurement (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in water.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[15]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[15]

G A Add Excess Compound to Water B Agitate at Constant Temperature (24-48h) A->B C Filter/Centrifuge to Separate Phases B->C D Analyze Supernatant Concentration (e.g., HPLC) C->D E Determine Aqueous Solubility D->E G cluster_setup Assay Setup cluster_binding Binding cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Receptor, Radioligand, and Test Compound B Incubate to Reach Equilibrium A->B C Filter to Separate Bound/Free Ligand B->C D Measure Bound Radioactivity C->D E Calculate IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

References

Benchmarking 2-Amino-N-cyclohexylacetamide Hydrochloride Against Standard Anticonvulsant Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-N-cyclohexylacetamide hydrochloride's potential anticonvulsant profile, benchmarked against established standard compounds in the field of epilepsy research. Due to the limited direct experimental data on 2-Amino-N-cyclohexylacetamide hydrochloride, this guide utilizes published preclinical data for a closely related structural analog, 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950), as a predictive reference.[1] This allows for a foundational comparison against widely-used antiepileptic drugs (AEDs).

The following sections detail the performance of this compound class in established preclinical models, outline the experimental protocols for these assays, and illustrate the relevant biological pathways and experimental workflows.

Quantitative Performance Comparison

The efficacy of anticonvulsant compounds is often evaluated in rodent models using standardized tests such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.[2][3]

The table below summarizes the preclinical efficacy of 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) in the MES model and compares it to the performance of standard AEDs.[1][4]

CompoundTestAnimal ModelRoute of AdministrationED50 (mg/kg)Protective Index (PI)
FPL 13950 (proxy) MES Mouse Intraperitoneal (i.p.) - -
Rat Oral (p.o.) - -
PhenytoinMESMouseIntraperitoneal (i.p.)9.5-
CarbamazepineMESRatOral (p.o.)28.20-
Valproic AcidMESRat-->19
4-amino-N-(2,6-dimethylphenyl)benzamideMESMouseIntraperitoneal (i.p.)2.6-

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 indicates higher potency. The Protective Index (PI = TD50/ED50) is a measure of the margin of safety of a drug.

FPL 13950 demonstrated good oral efficacy and a significant duration of action in preventing seizures induced by maximal electroshock in both rats and mice.[1] Notably, it was found to be ineffective against other types of chemically induced convulsions.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Model

This model is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[2]

  • Animal Preparation: Adult male rodents (mice or rats) are used for the study. The animals are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: The test compound (e.g., 2-Amino-N-cyclohexylacetamide hydrochloride) or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals.

  • Induction of Seizures: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.[5]

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered a positive indication of anticonvulsant activity.[2]

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to identify compounds that may be effective against myoclonic and absence seizures.[2]

  • Animal Preparation: Similar to the MES model, adult male rodents are acclimatized to the laboratory environment.

  • Drug Administration: The test compound or vehicle is administered at various doses prior to the injection of PTZ.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, subcutaneous) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically characterized by clonic spasms.[2] The latency to the first seizure and the number of animals protected from seizures are recorded.

  • Data Analysis: The ED50 is calculated based on the dose that prevents seizures in 50% of the animals.

Visualizing Pathways and Workflows

Preclinical Anticonvulsant Screening Workflow

The following diagram illustrates a typical workflow for the preclinical screening of novel anticonvulsant drug candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Chronic Models & Safety A Compound Synthesis & Selection B Acute Toxicity Assessment A->B C Maximal Electroshock (MES) Test B->C D Pentylenetetrazole (PTZ) Test B->D E Dose-Response Studies (ED50 Determination) C->E D->E F Neurotoxicity Assessment (e.g., Rotorod Test) E->F G Mechanism of Action Studies (e.g., Patch Clamp, Receptor Binding) F->G H Chronic Seizure Models (e.g., Kindling) G->H I Pharmacokinetic Studies (ADME) H->I J Advanced Safety Pharmacology I->J

Caption: A generalized workflow for preclinical anticonvulsant drug discovery.

Potential Mechanisms of Anticonvulsant Action

Antiepileptic drugs primarily act by modulating neuronal excitability. The major mechanisms include effects on ion channels, enhancement of inhibitory neurotransmission, and reduction of excitatory neurotransmission.[6][7]

Caption: Key molecular targets for anticonvulsant drugs in the synapse.

References

The Neuropharmacological Landscape of 2-Amino-N-cyclohexylacetamide Hydrochloride and its Analogs: An In-Vivo and In-Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The broader class of 2-amino-N-substituted acetamides is under investigation for a range of neuropharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This guide will focus on two well-characterized representative compounds: Oleoyl-d-lysine and N-arachidonoyl glycine (NAGly) , for which substantial in-vivo and in-vitro data are available.

In-Vivo Comparative Data: Analgesic Efficacy

The following table summarizes the in-vivo analgesic effects of Oleoyl-d-lysine and N-arachidonoyl glycine in preclinical models of pain.

CompoundAnimal ModelPain TypeDosingEfficacySide EffectsReference
Oleoyl-d-lysine MouseNeuropathic (Chronic Constriction Injury)30 mg/kg, intraperitonealSignificant anti-allodyniaNo side effects at peak analgesic dose; mild side effects at 100 mg/kg. No convulsions or respiratory depression.[1][2][3][4]
MouseInflammatory (Complete Freund's Adjuvant)30 mg/kg, intraperitonealNo significant analgesiaNot applicable[2][3]
MouseAcute (Hot Plate Test)30 mg/kg, intraperitonealNo significant analgesiaNot applicable[2][3]
N-arachidonoyl glycine (NAGly) RatNeuropathic (Partial Sciatic Nerve Ligation)700 nmol, intrathecalDose-dependent reduction in mechanical allodyniaDid not produce a reduction in rotarod latency, unlike the cannabinoid agonist HU-210.[5]
RatInflammatory (Freund's Complete Adjuvant)70 - 700 nmol, intrathecalReduced mechanical allodynia and thermal hyperalgesiaDid not produce a reduction in rotarod latency.[6]

In-Vitro Comparative Data: Mechanism of Action

The following table outlines the in-vitro mechanisms of action for Oleoyl-d-lysine and N-arachidonoyl glycine.

CompoundPrimary TargetAssay SystemKey FindingsIC50/pEC50Reference
Oleoyl-d-lysine Glycine Transporter 2 (GlyT2)Xenopus oocytes expressing human GlyT2Selective, potent allosteric inhibitor.IC50 values in the low nanomolar range (e.g., C16ω3-l-Lys IC50 = 10.8 nM).[7][8][9]
N-arachidonoyl glycine (NAGly) Fatty Acid Amide Hydrolase (FAAH)FAAH preparations from mouse, rat, and human cell linesPotent inhibitor of FAAH.Varies by species.[10]
G-protein coupled receptorsRat isolated small mesenteric arteriesVasorelaxant effects, suggesting activation of an unknown G-protein coupled receptor.pEC50 = 5.7 ± 0.2[11]

Experimental Protocols

In-Vivo Analgesia Models

Chronic Constriction Injury (CCI) Model of Neuropathic Pain (for Oleoyl-d-lysine): This model involves the loose ligation of the sciatic nerve in mice, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus).

  • Procedure: Under anesthesia, the sciatic nerve is exposed and four loose ligatures are tied around it.

  • Assessment of Allodynia: Mechanical allodynia is measured using the von Frey test, where calibrated filaments are applied to the paw to determine the withdrawal threshold.

  • Drug Administration: Oleoyl-d-lysine is administered intraperitoneally at specified doses.

  • Data Analysis: The paw withdrawal threshold is measured at baseline and at various time points after drug administration to determine the analgesic effect.[1][2][3]

Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain (for NAGly): This model induces a localized and persistent inflammation.

  • Procedure: A solution of FCA is injected into the plantar surface of a rat's hind paw.

  • Assessment of Pain: Mechanical allodynia is measured using the von Frey test, and thermal hyperalgesia (increased sensitivity to heat) is assessed using a radiant heat source.

  • Drug Administration: NAGly is administered intrathecally.

  • Data Analysis: Paw withdrawal thresholds and latencies are measured to assess the anti-allodynic and anti-hyperalgesic effects of the compound.[6]

In-Vitro Mechanism of Action Assays

GlyT2 Inhibition Assay (for Oleoyl-d-lysine): This assay determines the inhibitory potency of compounds on the glycine transporter 2.

  • System: Xenopus laevis oocytes are injected with cRNA encoding for human GlyT2.

  • Procedure: Two-electrode voltage clamp is used to measure the glycine-induced currents in the oocytes.

  • Inhibition Measurement: The oocytes are exposed to increasing concentrations of the test compound (e.g., Oleoyl-d-lysine) in the presence of a fixed concentration of glycine.

  • Data Analysis: The reduction in the glycine-induced current is measured, and concentration-response curves are generated to calculate the IC50 value.[8][9]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (for NAGly): This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Principle: A fluorogenic substrate, such as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used. Cleavage of this substrate by FAAH releases a fluorescent product.

  • Procedure: Recombinant FAAH enzyme is incubated with the test compound (e.g., NAGly) for a defined period. The fluorogenic substrate is then added, and the increase in fluorescence is measured over time using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the inhibitory effect of the compound is determined by comparing the reaction rate in the presence and absence of the inhibitor. This allows for the calculation of an IC50 value.[12]

Signaling Pathways and Experimental Workflows

cluster_invivo In-Vivo Analgesia Workflow Induction Pain Model Induction (e.g., CCI, FCA) Baseline Baseline Pain Assessment (e.g., von Frey, Hot Plate) Induction->Baseline Drug Drug Administration (e.g., Oleoyl-d-lysine, NAGly) Baseline->Drug Post_Drug Post-Drug Pain Assessment Drug->Post_Drug Analysis Data Analysis (Analgesic Effect) Post_Drug->Analysis

Caption: A generalized workflow for in-vivo analgesic studies.

cluster_glyt2 GlyT2 Inhibition Signaling Pathway Glycine Glycine GlyT2 GlyT2 Transporter Glycine->GlyT2 Reuptake GlyR Glycine Receptor Glycine->GlyR Binding Presynaptic Presynaptic Neuron GlyT2->Presynaptic Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->Glycine Postsynaptic Postsynaptic Neuron Inhibition Inhibitory Neurotransmission Postsynaptic->Inhibition GlyR->Postsynaptic Oleoyl_d_lysine Oleoyl-d-lysine Oleoyl_d_lysine->GlyT2 Allosteric Inhibition

Caption: Oleoyl-d-lysine's mechanism via GlyT2 inhibition.

cluster_faah FAAH Inhibition Signaling Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Analgesia Analgesia CB1_Receptor->Analgesia NAGly N-arachidonoyl glycine (NAGly) NAGly->FAAH Inhibition

Caption: NAGly's indirect analgesic mechanism via FAAH inhibition.

Comparison with Alternatives

The therapeutic landscape for pain and inflammation is broad, with numerous established and emerging drug classes.

  • Opioids: These are potent analgesics but are associated with significant side effects, including respiratory depression, tolerance, and addiction. Oleoyl-d-lysine, in contrast, did not show respiratory depression in preclinical models.[2][3]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs are widely used for inflammatory pain but can have gastrointestinal and cardiovascular side effects. The N-acyl amino acids represent a potentially different mechanism for addressing inflammation.

  • Cannabinoid Receptor Agonists: Compounds like HU-210 show efficacy in neuropathic pain models but are often accompanied by central nervous system side effects, such as motor impairment, mediated by the CB1 receptor. NAGly has been shown to produce analgesia without the motor side effects associated with direct cannabinoid agonists.[5][6]

  • Other GlyT2 Inhibitors: ORG25543 is another GlyT2 inhibitor that has been studied. However, it has a narrow therapeutic window and can induce severe side effects like convulsions at or near analgesic doses. Oleoyl-d-lysine appears to have a significantly better safety profile in preclinical studies.[1][2][3]

Conclusion

While the specific biological activities of 2-Amino-N-cyclohexylacetamide hydrochloride remain to be elucidated through direct experimental investigation, the study of its structural analogs provides a valuable framework for predicting its potential therapeutic applications and mechanism of action. The data on Oleoyl-d-lysine and N-arachidonoyl glycine highlight the promise of targeting the glycinergic and endocannabinoid systems for the development of novel analgesics and anti-inflammatory agents. Future research should aim to directly characterize the in-vivo and in-vitro effects of 2-Amino-N-cyclohexylacetamide hydrochloride to determine its place within this evolving therapeutic landscape.

References

A Researcher's Guide to the Synthetic Utility of 2-Amino-N-cyclohexylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds with therapeutic potential. 2-Amino-N-cyclohexylacetamide hydrochloride is a versatile synthetic intermediate, valued for its straightforward incorporation into more complex molecular architectures. Its utility is particularly noted in the development of anticonvulsant and anti-inflammatory agents.

This guide provides a comparative overview of synthetic methodologies where 2-Amino-N-cyclohexylacetamide hydrochloride and similar N-substituted aminoacetamides can be employed. While direct comparative data on the performance of this specific hydrochloride salt is not extensively available in peer-reviewed literature, we can infer its utility by examining the synthesis and properties of structurally related final compounds.

Comparative Analysis of Synthetic Protocols

The primary application of 2-Amino-N-cyclohexylacetamide hydrochloride is in the synthesis of N-substituted acetamides. Various methods exist for this class of reaction, each with its own advantages and disadvantages. The choice of a particular protocol often depends on the desired scale, substrate scope, and tolerance of functional groups.

Synthetic MethodReagents & ConditionsAdvantagesDisadvantagesPotential Application for 2-Amino-N-cyclohexylacetamide HCl
Classical Acylation Acyl chloride or anhydride, base (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF)Well-established, high yielding for simple substrates.Can require harsh conditions, may not be suitable for sensitive functional groups.Straightforward reaction with an appropriate acylating agent to introduce desired R-group.
Amide Coupling Carboxylic acid, coupling agents (e.g., DCC, EDC, HATU), base (e.g., DIPEA), aprotic solvent (e.g., DMF, DCM)Mild reaction conditions, broad substrate scope, compatible with sensitive functional groups.Coupling reagents can be expensive and may require careful removal from the product.Ideal for coupling with a carboxylic acid to form a more complex amide.
Nucleophilic Substitution Alkyl halide, base (e.g., K2CO3, NaH), polar aprotic solvent (e.g., DMF, acetonitrile)Effective for N-alkylation of the primary amine.Can lead to over-alkylation, may require protecting groups.The primary amine can act as a nucleophile to displace a leaving group on another molecule.

Detailed Experimental Methodologies

Below are generalized protocols that can be adapted for reactions involving 2-Amino-N-cyclohexylacetamide hydrochloride.

General Protocol for Amide Coupling
  • Preparation: To a solution of 2-Amino-N-cyclohexylacetamide hydrochloride (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted acetamide.

General Protocol for Nucleophilic Substitution
  • Preparation: In a round-bottom flask, dissolve 2-Amino-N-cyclohexylacetamide hydrochloride (1.0 eq) in a polar aprotic solvent like acetonitrile. Add a base such as potassium carbonate (2.5 eq) and the desired alkyl halide (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate common synthetic workflows where a building block like 2-Amino-N-cyclohexylacetamide hydrochloride could be utilized.

experimental_workflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification A 2-Amino-N-cyclohexylacetamide HCl C Add Coupling Agent (e.g., EDC) and Base (e.g., DIPEA) in Anhydrous Solvent A->C B Carboxylic Acid (R-COOH) B->C D Aqueous Wash C->D Reaction Completion E Column Chromatography D->E F Final N-Acyl-2-amino-N-cyclohexylacetamide Derivative E->F Purified Product

Caption: Workflow for Amide Coupling Synthesis.

signaling_pathway cluster_synthesis Synthetic Transformation cluster_screening Biological Screening cluster_optimization Lead Optimization start 2-Amino-N-cyclohexylacetamide (as free base) product N-Substituted Derivative start->product Nucleophilic Attack reagent Electrophile (e.g., R-X) reagent->product assay Enzyme Inhibition Assay (e.g., COX, MAO) product->assay Testing data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Studies data->sar new_analog Design of New Analogs sar->new_analog

Caption: Drug Discovery Logic Flow.

Alternative Building Blocks

While 2-Amino-N-cyclohexylacetamide hydrochloride is a useful building block, researchers may consider alternatives based on the desired properties of the final compound. Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles.

Alternative MoietyRationale for UsePotential Impact on Properties
Cyclopentyl or Cycloheptyl Amine Derivatives To probe the effect of ring size on binding affinity and lipophilicity.May alter conformational preferences and receptor interactions.
Piperidine or Pyrrolidine Derivatives Introduction of a basic nitrogen atom can improve solubility and allow for salt formation.Can influence ADME properties and introduce new hydrogen bonding interactions.
Aromatic Amine Derivatives (e.g., Aniline) To introduce aromatic interactions (e.g., pi-stacking) with the target protein.May increase rigidity and alter metabolic stability.
Fluorinated Cyclohexyl Derivatives To modulate lipophilicity and metabolic stability.Can block sites of metabolism and alter electronic properties.

Safety Operating Guide

Proper Disposal of 2-Amino-N-cyclohexylacetamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical guidance for the proper disposal of 2-Amino-N-cyclohexylacetamide hydrochloride (CAS RN: 14432-21-4), a compound utilized in pharmaceutical research and organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This substance should be handled as hazardous waste and disposed of accordingly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and preparation for disposal of 2-Amino-N-cyclohexylacetamide hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of 2-Amino-N-cyclohexylacetamide hydrochloride must comply with all local, state, and federal regulations. The following is a general procedural outline for its safe disposal:

  • Waste Identification and Segregation:

    • Treat all waste containing 2-Amino-N-cyclohexylacetamide hydrochloride as hazardous. This includes the pure chemical, solutions, and any contaminated materials such as weighing paper, gloves, and spill cleanup debris.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

  • Waste Collection and Containerization:

    • Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and the full chemical name: "2-Amino-N-cyclohexylacetamide hydrochloride".

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

    • This area should be away from incompatible materials, particularly strong oxidizing agents.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

    • Provide the contractor with all available information about the chemical from the Safety Data Sheet (SDS).

    • The recommended method of final disposal for this type of chemical is typically high-temperature incineration at a licensed facility.[1]

Under no circumstances should 2-Amino-N-cyclohexylacetamide hydrochloride or its waste be disposed of down the drain or in regular solid waste. [1]

Quantitative Data Summary

ParameterValue
CAS Number14432-21-4
Molecular FormulaC₈H₁₇ClN₂O
Molecular Weight192.68 g/mol

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-Amino-N-cyclohexylacetamide hydrochloride.

DisposalWorkflow Disposal Workflow for 2-Amino-N-cyclohexylacetamide hydrochloride cluster_0 On-Site Handling cluster_1 Final Disposal Start Generation of Waste (Pure chemical, solutions, contaminated items) Segregate Segregate as Hazardous Waste Start->Segregate Spill Spill Occurs Start->Spill Containerize Collect in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Secure Area Containerize->Store Spill->Segregate No Absorb Absorb with Inert Material Spill->Absorb Yes CollectSpill Collect and Containerize Spill Waste Absorb->CollectSpill CollectSpill->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS Transport Arrange for Professional Transport ContactEHS->Transport Incinerate High-Temperature Incineration at Licensed Facility Transport->Incinerate End Disposal Complete Incinerate->End

Caption: Logical workflow for the safe disposal of 2-Amino-N-cyclohexylacetamide hydrochloride.

References

Personal protective equipment for handling 2-Amino-N-cyclohexylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-N-cyclohexylacetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-Amino-N-cyclohexylacetamide hydrochloride (CAS: 14432-21-4), ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on current Safety Data Sheet (SDS) information and are intended to supplement, not replace, institutional safety guidelines.

Hazard Identification and Personal Protective Equipment (PPE)

2-Amino-N-cyclohexylacetamide hydrochloride is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solids Handling Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat or chemical-resistant apron.Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[3][4] A NIOSH-approved respirator may be required if ventilation is inadequate.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat or chemical-resistant apron.Work in a chemical fume hood.
Accidental Spills Chemical splash goggles and a face shield.Double gloving with chemical-resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[5][6]

Safe Handling and Engineering Controls

Proper handling procedures and engineering controls are critical to minimize exposure.

Standard Operating Procedures:
  • Ventilation: Always handle 2-Amino-N-cyclohexylacetamide hydrochloride in a well-ventilated area.[3][4] For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[3]

  • Hygiene: Wash hands thoroughly after handling the compound.[2][4] Contaminated clothing should be removed and washed before reuse.[1]

Engineering Controls:
  • Chemical Fume Hood: Use for all operations that may generate dust, vapors, or aerosols.

  • Eyewash Stations and Safety Showers: Ensure easy access to eyewash stations and safety showers in the immediate work area.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are vital.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[3]
Skin Contact Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[4]
Ingestion Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Containment and Cleanup:
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3]

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[7]

  • Collect: Place the spilled material into a suitable, closed container for disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:
  • Dispose of 2-Amino-N-cyclohexylacetamide hydrochloride and its containers in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains.[3]

  • Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed container and disposed of as hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling 2-Amino-N-cyclohexylacetamide hydrochloride.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures A Review SDS and SOPs B Identify Hazards (Skin/Eye/Respiratory Irritant) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Well-Ventilated Area (Fume Hood) C->D Proceed to Handling E Handle with Care to Avoid Dust/Aerosol Formation D->E F Avoid Skin and Eye Contact E->F G Properly Store or Dispose of Chemical F->G Complete Handling H Decontaminate Work Area G->H I Remove and Dispose of PPE Correctly H->I J Wash Hands Thoroughly I->J K In Case of Exposure or Spill L Follow First Aid Measures (Eye, Skin, Inhalation) K->L M Execute Spill Cleanup Protocol K->M

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.